(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[4-(4-pentoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-2-3-4-13-21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-12,19-20H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDYXLZXTNHAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463507 | |
| Record name | [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158937-25-8 | |
| Record name | [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Pentyloxybiphenyl-4-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
CAS Number: 158937-25-8
This technical guide provides a comprehensive overview of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid, a key intermediate in pharmaceutical synthesis, particularly for the development of advanced antifungal agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
This compound is a white powder at room temperature.[1] Its structural characteristics, including a rigid biphenyl core and a flexible pentyloxy chain, contribute to its utility in organic synthesis. The boronic acid moiety is the primary reactive site for cross-coupling reactions.[2][3]
A summary of its key physicochemical data is presented below.
| Property | Value | Reference(s) |
| CAS Number | 158937-25-8 | [4][5][6] |
| Molecular Formula | C₁₇H₂₁BO₃ | [7][8] |
| Molecular Weight | 284.16 g/mol | [8] |
| Melting Point | 197 °C | [7] |
| Boiling Point | 459.9 ± 55.0 °C at 760 mmHg | [7] |
| Density | 1.1 ± 0.1 g/cm³ | [7] |
| Appearance | White powder | [7] |
| Purity | ≥98.0% | [7] |
| Solubility | Generally soluble in ethers and ketones, moderately soluble in chloroform, and has low solubility in hydrocarbons. | [9][10] |
Role in Drug Development and Key Applications
The primary application of this compound in the pharmaceutical industry is as a critical building block in the semi-synthesis of Anidulafungin (trade name: Eraxis).[1][4][11] Anidulafungin is a potent, third-generation echinocandin antifungal agent used to treat invasive candidiasis and other serious fungal infections.[4][11]
The boronic acid is used to construct the (4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-yl) side chain, which is subsequently coupled to the echinocandin B nucleus.[12][13] This lipophilic side chain is crucial for the drug's pharmacokinetic profile and efficacy.
Beyond its role in Anidulafungin synthesis, the structural motifs of this compound are relevant in material science for the development of organic electronics like OLEDs and OPVs, owing to the conjugated biphenyl system.[2][3]
Chemical Synthesis and Reactions
This compound is a versatile reagent, primarily utilized in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and an organoboron compound.[2][14][15]
Logical Workflow for Synthesis
The synthesis of the boronic acid itself and its subsequent use to create a more complex terphenyl structure follows a logical progression, as illustrated in the diagram below.
Mechanism of Action of Anidulafungin
Anidulafungin, the final drug product, does not target human cells but selectively acts on the fungal cell wall. It is a non-competitive inhibitor of the enzyme (1,3)-β-D-glucan synthase.[4][5][7] This enzyme is essential for the synthesis of β-glucan, a critical polysaccharide component of the fungal cell wall that maintains its structural integrity.[4][8] By inhibiting this enzyme, Anidulafungin disrupts cell wall synthesis, leading to osmotic instability and fungal cell death.[7][16]
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction. These protocols are based on established chemical principles for these reaction types.
Protocol 1: Synthesis of this compound
This protocol describes a two-step process starting from 4-bromo-4'-hydroxybiphenyl.
Step A: Synthesis of 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl
-
To a stirred solution of 4-bromo-4'-hydroxybiphenyl (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 1-bromopentane (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to yield 4-bromo-4'-(pentyloxy)-1,1'-biphenyl.
Step B: Borylation to form this compound
-
Under an inert nitrogen atmosphere, dissolve 4-bromo-4'-(pentyloxy)-1,1'-biphenyl (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise to the solution, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (e.g., 2M) until the solution is acidic (pH ~1-2).
-
Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The crude product can be purified by trituration with hexanes or recrystallization to yield the final boronic acid.[17]
Protocol 2: Suzuki-Miyaura Coupling to Synthesize Terphenyl Intermediate
This protocol outlines the coupling of the boronic acid with an aryl halide to form the terphenyl backbone for the Anidulafungin side chain.
-
To a reaction flask, add this compound (1.2 eq), the aryl halide (e.g., methyl 4-iodobenzoate, 1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq).[18]
-
Add a suitable solvent system, such as a mixture of toluene and water, or n-propanol and water.[18]
-
Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).[18]
-
Purge the mixture with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting crude terphenyl derivative can be purified by column chromatography or recrystallization. This product would then undergo further steps (e.g., ester hydrolysis and activation) for coupling to the Echinocandin B nucleus.[13]
References
- 1. CAS:158937-25-8 this compound, CasNo.158937-25-8 Ningbo Inno Pharmchem Co., Ltd. China (Mainland) [nbinno.lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Anidulafungin - Wikipedia [en.wikipedia.org]
- 5. Anidulafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [oakwoodchemical.com]
- 7. Anidulafungin and its role in candida infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. Anidulafungin synthesis - chemicalbook [chemicalbook.com]
- 13. WO2016056022A2 - Intermediates and processes to prepare anidulafungin - Google Patents [patents.google.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. prepchem.com [prepchem.com]
- 18. www1.udel.edu [www1.udel.edu]
(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid molecular weight
An In-depth Technical Guide to (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
This guide provides comprehensive technical information on this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's physicochemical properties, provides exemplary experimental protocols for its synthesis and application, and visualizes key processes.
Physicochemical Properties and Molecular Weight
This compound is an organic compound frequently utilized in palladium-catalyzed cross-coupling reactions.[1] Its structure, featuring a biphenyl core with a pentyloxy group and a boronic acid moiety, makes it a valuable building block for creating more complex molecules. It typically appears as a white to off-white crystalline powder.[2][3]
The molecular weight is derived from its chemical formula, C₁₇H₂₁BO₃.[4][5] The calculation is based on the atomic weights of its constituent elements. The table below provides a detailed summary of its key quantitative data.
| Property | Data | Source |
| Molecular Formula | C₁₇H₂₁BO₃ | [5] |
| CAS Number | 158937-25-8 | [4][5] |
| Appearance | White to off-white powder/crystal | [2][3] |
| Melting Point | 197 °C | [2][3] |
| Molecular Weight | 284.16 g/mol | [5][6] |
| Calculation Breakdown | ||
| Carbon (C) | 17 atoms × 12.011 u = 204.187 u | |
| Hydrogen (H) | 21 atoms × 1.008 u = 21.168 u | |
| Boron (B) | 1 atom × 10.81 u = 10.81 u | |
| Oxygen (O) | 3 atoms × 15.999 u = 47.997 u | |
| Total Molecular Weight | 284.162 u |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-bromo-4'-hydroxybiphenyl. The following is a representative experimental protocol.
General Synthesis Protocol
-
Alkylation: 4-bromo-4'-hydroxybiphenyl is reacted with 1-bromopentane in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or dimethylformamide (DMF). The mixture is heated to reflux to yield 4-bromo-4'-(pentyloxy)-1,1'-biphenyl.
-
Lithiation and Borylation: The resulting aryl bromide is cooled to a low temperature (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF). An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise to perform a lithium-halogen exchange.
-
Quenching: The resulting aryllithium species is then quenched by adding an electrophilic boron source, such as triisopropyl borate (B(O-iPr)₃).
-
Hydrolysis: The reaction is warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., HCl) to produce the final this compound product.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this boronic acid is in the Suzuki-Miyaura reaction to form new carbon-carbon bonds. It serves as the organoboron component, which is coupled with an organohalide in the presence of a palladium catalyst and a base. This reaction is fundamental in synthesizing complex organic molecules, including pharmaceuticals and liquid crystals.[3][7]
General Suzuki-Miyaura Protocol
-
Reaction Setup: A reaction vessel is charged with this compound (1.0 eq.), an aryl halide (e.g., aryl bromide, 1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: A degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is added.
-
Reaction Execution: The mixture is heated, typically between 80-110 °C, under an inert atmosphere (e.g., Nitrogen or Argon) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified, commonly by column chromatography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS:158937-25-8 this compound, CasNo.158937-25-8 Ningbo Inno Pharmchem Co., Ltd. China (Mainland) [nbinno.lookchem.com]
- 3. 4'-Pentyloxyl-4-biphenylboronic Acid CAS 158937-25-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound [oakwoodchemical.com]
- 5. lanhaiindustry.com [lanhaiindustry.com]
- 6. This compound | 158937-25-8 [sigmaaldrich.com]
- 7. arborpharmchem.com [arborpharmchem.com]
An In-depth Technical Guide to (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid , a biphenyl boronic acid derivative, is a key building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its structural features make it a significant intermediate in the synthesis of pharmaceuticals, most notably the antifungal agent Anidulafungin, and in the development of novel organic materials. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its toxicological profile.
Core Properties
This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 158937-25-8 | [1][2][3] |
| Molecular Formula | C₁₇H₂₁BO₃ | [1][2][3] |
| Molecular Weight | 284.16 g/mol | [2][3] |
| Melting Point | 197 °C | [3] |
| Boiling Point | 459.9 ± 55.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Purity | Typically ≥98% | [3] |
| Appearance | White powder | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. A common and effective route involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by a borylation step.
Diagram of a Plausible Synthetic Pathway
References
An In-depth Technical Guide to the Synthesis of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of (4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid, a key intermediate in the development of pharmaceuticals and advanced organic materials. The synthesis is typically achieved through a robust two-step process, commencing with the formation of a biphenyl core, followed by the introduction of the boronic acid functionality.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value |
| CAS Number | 158937-25-8 |
| Molecular Formula | C₁₇H₂₁BO₃ |
| Molecular Weight | 284.16 g/mol |
| Melting Point | 197 °C |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% |
Synthetic Pathway Overview
The synthesis of this compound is generally accomplished via a two-step sequence. The first step involves the synthesis of the intermediate, 4-bromo-4'-(pentyloxy)-1,1'-biphenyl. This is followed by the conversion of the aryl bromide to the corresponding boronic acid through a lithium-halogen exchange and subsequent borylation.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl via Suzuki Coupling
This procedure details the palladium-catalyzed Suzuki coupling reaction to form the biphenyl intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromophenylboronic acid | 200.81 | 2.01 g | 10.0 |
| 1-Bromo-4-(pentyloxy)benzene | 243.14 | 2.43 g | 10.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.35 g | 0.3 |
| Potassium carbonate | 138.21 | 2.76 g | 20.0 |
| Toluene | - | 50 mL | - |
| Ethanol | - | 20 mL | - |
| Water | - | 20 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromophenylboronic acid (1.0 eq), 1-bromo-4-(pentyloxy)benzene (1.0 eq), and potassium carbonate (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add the solvent mixture of toluene, ethanol, and water.
-
Stir the reaction mixture vigorously at 80 °C for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 4-bromo-4'-(pentyloxy)-1,1'-biphenyl as a white solid.
Expected Yield: 75-85%
Step 2: Synthesis of this compound
This protocol describes the conversion of the aryl bromide to the final boronic acid product via a lithium-halogen exchange followed by borylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-bromo-4'-(pentyloxy)-1,1'-biphenyl | 319.24 | 3.19 g | 10.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 |
| Triisopropyl borate | 188.08 | 2.8 mL | 12.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| 1 M Hydrochloric acid | - | 20 mL | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-4'-(pentyloxy)-1,1'-biphenyl (1.0 eq).
-
Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To this solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.
Expected Yield: 70-80%
Logical Workflow for Synthesis and Purification
Caption: Detailed workflow for the synthesis and purification of the target compound.
An In-depth Technical Guide to [4'-(Pentyloxy)-4-biphenylyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4'-(Pentyloxy)-4-biphenylyl]boronic acid is a specialized organic compound that serves as a critical intermediate in the synthesis of various high-value molecules. Its unique structure, featuring a biphenyl core with a pentyloxy chain and a reactive boronic acid group, makes it a versatile building block in both pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, with a focus on experimental details and data.
Chemical Structure and Properties
[4'-(Pentyloxy)-4-biphenylyl]boronic acid is characterized by a rigid biphenyl backbone, which provides a stable and conjugated system. The pentyloxy group enhances its solubility in organic solvents, a crucial property for its use in various chemical reactions. The boronic acid moiety is the key functional group, enabling its participation in a wide range of cross-coupling reactions.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| Chemical Name | [4'-(Pentyloxy)-4-biphenylyl]boronic acid | [1] |
| Synonyms | 4'-Pentyloxybiphenyl-4-boronic Acid | [2] |
| CAS Number | 158937-25-8 | [1] |
| Molecular Formula | C₁₇H₂₁BO₃ | [1] |
| Molecular Weight | 284.16 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 197 °C | [3] |
| Purity | Typically ≥97% | [4] |
Synthesis
A common synthetic route to [4'-(Pentyloxy)-4-biphenylyl]boronic acid involves a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. A general scheme for its synthesis is outlined below, based on procedures for analogous compounds.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from a patented method for the synthesis of the anidulafungin side chain, which includes the formation of a similar terphenyl structure[5].
Materials:
-
1,4-Dibromobenzene
-
Magnesium turnings
-
Iodine (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Trimethyl borate
-
4-Pentyloxy bromobenzene
-
4-Halogenated ethyl benzoate (e.g., 4-bromo ethyl benzoate)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Dioxane
-
Ethanol
-
Sodium hydroxide (NaOH) solution (4M)
-
Hydrochloric acid (HCl)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine in anhydrous THF. Slowly add a solution of 1,4-dibromobenzene in THF to initiate the Grignard reaction. Maintain the reaction at 35°C for 3 hours.
-
Borylation: Cool the Grignard reagent to -75°C and slowly add a solution of trimethyl borate in THF. Allow the reaction to proceed at -75°C for 1.5 hours, then warm to room temperature and stir for 15 hours.
-
Hydrolysis: Quench the reaction with an acidic aqueous solution to hydrolyze the borate ester, yielding 1,4-benzenediboronic acid.
-
Suzuki-Miyaura Coupling: In a separate flask, combine the synthesized 1,4-benzenediboronic acid, 4-pentyloxy bromobenzene, and 4-halogenated ethyl benzoate in a mixture of dioxane and ethanol. Add the Pd(dppf)Cl₂ catalyst. Degas the mixture and heat under reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered, and the organic solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield the ethyl ester of the terphenyl carboxylic acid.
-
Hydrolysis to Carboxylic Acid: The purified ester is then hydrolyzed using a 4M NaOH solution in dioxane, followed by acidification with HCl to yield the final terphenyl carboxylic acid product.
Note: The isolation of [4'-(Pentyloxy)-4-biphenylyl]boronic acid as a distinct intermediate is not explicitly detailed in this specific patented synthesis of the anidulafungin side chain. However, the principles of the Suzuki-Miyaura coupling are fundamental to its formation.
Characterization Data
Applications
The primary applications of [4'-(Pentyloxy)-4-biphenylyl]boronic acid are in pharmaceutical synthesis and materials science.
Pharmaceutical Synthesis: Anidulafungin
[4'-(Pentyloxy)-4-biphenylyl]boronic acid is a key precursor for the synthesis of the side chain of Anidulafungin, an echinocandin antifungal agent.[6] Anidulafungin is used to treat various fungal infections, including candidemia.[7] The synthesis involves the coupling of the terphenyl carboxylic acid, derived from the boronic acid, with the echinocandin B nucleus.[8]
Diagram 1: Synthesis of Anidulafungin Side Chain Precursor
References
- 1. lanhaiindustry.com [lanhaiindustry.com]
- 2. [4'-(pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid suppliers & manufacturers in China [m.chemicalbook.com]
- 3. (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid [oakwoodchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. CN103570530A - Preparation method of anidulafungin side chain intermediate - Google Patents [patents.google.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2016056022A2 - Intermediates and processes to prepare anidulafungin - Google Patents [patents.google.com]
solubility of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid in organic solvents
An In-depth Technical Guide on the Solubility of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with CAS number 158937-25-8, is a bifunctional organic compound featuring a biphenyl backbone.[1] This structure is characterized by its rigidity and extensive π-conjugation.[2] One phenyl ring is functionalized with a pentyloxy group, which enhances solubility in organic solvents, while the other contains a boronic acid moiety.[2] The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a fundamental tool for forging carbon-carbon bonds in modern organic synthesis.[3][4]
A comprehensive understanding of the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvent for chemical reactions, influences reaction kinetics and yields, and is a critical parameter for purification, formulation, and materials processing.[5] The pentyloxy group is expected to increase its polarity and influence its solubility profile compared to unsubstituted parent compounds.[3][5] This guide provides an overview of its solubility characteristics, detailed experimental protocols for solubility determination, and relevant experimental workflows.
Solubility Data
Specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, data for structurally related compounds, such as phenylboronic acid and isobutoxyphenylboronic acid, can serve as a valuable proxy for estimating its behavior in various organic solvents.[6][7][8] The introduction of an alkoxy group, such as isobutoxy or pentyloxy, generally increases the solubility in many organic solvents compared to the unsubstituted phenylboronic acid.[7] Phenylboronic acid itself typically shows high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in nonpolar hydrocarbon solvents.[8][9]
Table 1: Mole Fraction Solubility of Phenylboronic Acid and Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents at Different Temperatures (K) [7]
| Solvent | Compound | 293.15 K | 303.15 K | 313.15 K | 323.15 K |
| Chloroform | Phenylboronic Acid | 0.0249 | 0.0347 | 0.0477 | 0.0649 |
| o-Isobutoxyphenylboronic Acid | 0.2084 | 0.2599 | 0.3204 | 0.3912 | |
| m-Isobutoxyphenylboronic Acid | 0.0336 | 0.0451 | 0.0599 | 0.0789 | |
| p-Isobutoxyphenylboronic Acid | 0.0105 | 0.0142 | 0.0191 | 0.0256 | |
| Acetone | Phenylboronic Acid | 0.1782 | 0.2199 | 0.2687 | 0.3255 |
| o-Isobutoxyphenylboronic Acid | 0.2526 | 0.3013 | 0.3564 | 0.4184 | |
| m-Isobutoxyphenylboronic Acid | 0.1982 | 0.2413 | 0.2905 | 0.3465 | |
| p-Isobutoxyphenylboronic Acid | 0.1017 | 0.1287 | 0.1605 | 0.1981 | |
| Dipropyl Ether | Phenylboronic Acid | 0.0519 | 0.0694 | 0.0913 | 0.1186 |
| o-Isobutoxyphenylboronic Acid | 0.0332 | 0.0454 | 0.0610 | 0.0809 | |
| m-Isobutoxyphenylboronic Acid | 0.0050 | 0.0074 | 0.0107 | 0.0152 | |
| p-Isobutoxyphenylboronic Acid | 0.0016 | 0.0024 | 0.0036 | 0.0054 | |
| Methylcyclohexane | Phenylboronic Acid | 0.0001 | 0.0002 | 0.0003 | 0.0005 |
| o-Isobutoxyphenylboronic Acid | 0.0033 | 0.0051 | 0.0076 | 0.0112 | |
| m-Isobutoxyphenylboronic Acid | 0.0002 | 0.0003 | 0.0005 | 0.0008 | |
| p-Isobutoxyphenylboronic Acid | 0.0001 | 0.0001 | 0.0002 | 0.0003 |
Note: This data is for proxy compounds and should be used as a general guide. Actual solubility of this compound should be determined experimentally.
Experimental Protocols for Solubility Determination
The thermodynamic or equilibrium solubility is a critical parameter that represents the true solubility of a compound when the dissolved solute is in equilibrium with excess undissolved solid.[10][11] The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[12]
Thermodynamic Solubility Determination via Shake-Flask Method
This protocol details the steps to measure the equilibrium solubility of the title compound in an organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Toluene, THF, Dioxane, Acetone)
-
Glass vials with screw caps (e.g., 1.5 mL or 4 mL)
-
Analytical balance
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Sample Preparation : Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) and add it to a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.
-
Solvent Addition : Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.
-
Equilibration : Seal the vials tightly and place them in a thermomixer or shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 700 rpm).[10] Allow the mixture to shake for an extended period, typically 24 hours, to ensure that equilibrium is reached.[10][12]
-
Phase Separation : After incubation, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a chemically resistant syringe filter (e.g., PTFE). This step is crucial to avoid introducing solid particles into the analytical sample.
-
Sample Dilution : Carefully take an aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification : Analyze the diluted sample using a calibrated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.[13]
-
Data Analysis : Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically reported in units of µg/mL or µM.[13]
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of experimental processes and reaction mechanisms.
Workflow for Solubility Determination
The following diagram illustrates the key steps in the thermodynamic shake-flask solubility assay.
Application in Suzuki-Miyaura Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form more complex biaryl structures. The generally accepted catalytic cycle involves a palladium catalyst.[14][15]
References
- 1. This compound [oakwoodchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. enamine.net [enamine.net]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Safe Handling of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid (CAS No: 158937-25-8). The information is compiled to assist researchers, scientists, and professionals in drug development in the safe handling and use of this compound.
Chemical Identification and Physical Properties
This compound is a white powder with a melting point of 197°C[1]. It is utilized as an intermediate in pharmaceutical synthesis, for example, in the preparation of Anidulafungin[1][2]. The molecule consists of a biphenyl backbone, a pentyloxy group, and a boronic acid functional group[3].
| Property | Value | References |
| CAS Number | 158937-25-8 | [1][4][5] |
| Molecular Formula | C17H21BO3 | [1][4][5] |
| Molecular Weight | 284.16 g/mol | [4] |
| Appearance | White powder | [1] |
| Melting Point | 197°C | [1][3][5] |
| Boiling Point | 459.9 ± 55.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm3 | [1] |
| Flash Point | 231.9 ± 31.5 °C | [1] |
| Purity | ≥98.0% | [1] |
Hazard Identification and GHS Classification
This chemical is considered hazardous and is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Hazard Pictograms:
-
GHS07 (Harmful)
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P280: Wear protective gloves/ eye protection/ face protection.[6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]
-
P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.[6]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.[6]
-
P405: Store locked up.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Experimental Protocols
Detailed experimental protocols for the toxicological and physical hazard assessments of this compound are not publicly available in standard safety data sheets. These studies are typically conducted by the manufacturer according to standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development), but the raw data and detailed methodologies are often proprietary.
The GHS classifications are derived from the results of these experiments. For instance, the "Acute toxicity, oral (Category 4)" classification is determined by a standardized oral toxicity test in animal models. Similarly, skin and eye irritation classifications are based on specific in vivo or in vitro tests.
Safe Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound in a laboratory setting.
Caption: Workflow for safe handling and storage.
First-Aid Measures
In case of exposure, follow these first-aid measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8][9]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Specific Hazards Arising from the Chemical: No information available.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[10]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[10]
-
Environmental Precautions: Do not let the product enter drains.[10]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[10]
Exposure Controls and Personal Protection
-
Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[10] Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.[10]
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Wear impervious clothing.[11]
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
-
The following diagram illustrates the logical relationship for selecting appropriate personal protective equipment (PPE).
Caption: PPE selection based on exposure routes.
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: No data available.
-
Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions - Carbon oxides, Boron oxides.
Toxicological Information
-
Acute Toxicity: No data available.
-
Skin Corrosion/Irritation: Causes skin irritation.[6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: This product is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[10]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[10]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Ecological Information
-
Toxicity: No data available.
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
-
Mobility in Soil: No data available.
-
Other Adverse Effects: No data available.
Disposal Considerations
-
Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[10]
Transport Information
This substance is not regulated as a dangerous good for transport by DOT (US), IATA, or IMDG.
Regulatory Information
-
SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.
-
SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.
-
SARA 311/312 Hazards: Acute Health Hazard.[7]
-
Massachusetts Right To Know Components: No components are subject to the Massachusetts Right to Know Act.[7]
-
Pennsylvania Right To Know Components: this compound is not listed.
-
New Jersey Right To Know Components: this compound is not listed.
-
California Prop. 65 Components: This product does not contain any chemicals known to the State of California to cause cancer, birth defects, or any other reproductive harm.[7]
References
- 1. CAS:158937-25-8 this compound, CasNo.158937-25-8 Ningbo Inno Pharmchem Co., Ltd. China (Mainland) [nbinno.lookchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. nbinno.com [nbinno.com]
- 4. lanhaiindustry.com [lanhaiindustry.com]
- 5. This compound [oakwoodchemical.com]
- 6. 4'-Pentyloxybiphenyl-4-boronic Acid (contains varying amounts of Anhydride), 5G | Labscoop [labscoop.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. aaronchem.com [aaronchem.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid: Commercial Sourcing, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique biphenyl structure, functionalized with a pentyloxy group and a reactive boronic acid moiety, makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its commercial availability, key chemical data, synthetic methodologies, and primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions and pharmaceutical synthesis.
Commercial Suppliers and Physical Properties
A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 158937-25-8 |
| Molecular Formula | C₁₇H₂₁BO₃ |
| Molecular Weight | 284.16 g/mol |
| Appearance | White to off-white powder or solid |
| Melting Point | 197 °C |
| Purity | ≥97% to 99%+ (supplier dependent) |
| Boiling Point (est.) | 459.9 ± 55.0 °C at 760 mmHg |
| Density (est.) | 1.1 ± 0.1 g/cm³ |
Table 1: Physicochemical Properties of this compound
Commercial Suppliers:
Synthesis and Purification
The synthesis of this compound typically follows a multi-step route common for arylboronic acids.[5] While specific, detailed protocols for this exact compound are proprietary to commercial suppliers, a general and widely applicable synthetic strategy is outlined below.
General Synthetic Pathway
Caption: General synthetic route for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example for the synthesis of an arylboronic acid and may be adapted for the target compound.
Step 1: Etherification of a Biphenyl Precursor
-
To a solution of 4-bromo-4'-hydroxybiphenyl in a suitable polar aprotic solvent (e.g., DMF or acetone), add a slight excess of a base (e.g., potassium carbonate).
-
Add 1.1 equivalents of 1-bromopentane to the mixture.
-
Heat the reaction mixture at reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-4'-(pentyloxy)biphenyl.
Step 2: Borylation
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings.
-
Add a solution of 4-bromo-4'-(pentyloxy)biphenyl in anhydrous THF to initiate the Grignard reaction.
-
Once the Grignard reagent has formed, cool the solution to -78 °C.
-
Slowly add a solution of triisopropyl borate in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl at 0 °C.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude boronic acid.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., an ether/hexane mixture) or by column chromatography on silica gel.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
In a flame-dried Schlenk flask, combine the aryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Application in Pharmaceutical Synthesis: Anidulafungin Intermediate
A significant application of this compound is as a key intermediate in the synthesis of the antifungal drug Anidulafungin.[3] Anidulafungin is a semi-synthetic echinocandin that functions by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. The synthesis of Anidulafungin involves the coupling of a modified echinocandin B core with a side chain derived from this compound.
Logical Workflow for Anidulafungin Synthesis
Caption: Logical workflow for the synthesis of Anidulafungin.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis. Its commercial availability and well-established reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive building block for the construction of complex biaryl and terphenyl structures. Its role as a key intermediate in the synthesis of the antifungal agent Anidulafungin highlights its importance in the pharmaceutical industry. This guide provides researchers and drug development professionals with the essential technical information to effectively source and utilize this compound in their synthetic endeavors.
References
A Technical Guide to the Spectroscopic Analysis of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Compound Information
-
Chemical Name: (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
-
Molecular Weight: 284.16 g/mol [4]
Data Presentation
The following tables summarize the expected quantitative data for this compound based on its structure and typical values for similar compounds.
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 7.8 | d | 2H | Aromatic CH (ortho to Boronic Acid) |
| ~7.7 - 7.5 | m | 4H | Aromatic CH |
| ~7.0 - 6.9 | d | 2H | Aromatic CH (ortho to Pentyloxy) |
| ~4.0 | t | 2H | -OCH₂- |
| ~1.8 - 1.7 | p | 2H | -OCH₂CH₂- |
| ~1.4 - 1.3 | m | 4H | -CH₂CH₂CH₃ |
| ~0.9 | t | 3H | -CH₃ |
| ~8.0 (broad s) | s | 2H | B(OH)₂ |
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 158 | Aromatic C-O |
| ~145 - 140 | Aromatic C-C (ipso) |
| ~138 - 135 | Aromatic CH (ortho to Boronic Acid) |
| ~135 - 130 | Aromatic C-B (ipso) |
| ~130 - 125 | Aromatic CH |
| ~120 - 115 | Aromatic CH (ortho to Pentyloxy) |
| ~70 - 68 | -OCH₂- |
| ~30 - 28 | -OCH₂CH₂- |
| ~25 - 22 | -CH₂CH₂CH₃ |
| ~14 | -CH₃ |
Table 3: Expected IR Data (Solid, KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (Boronic Acid) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Medium | Aliphatic C-H stretch |
| 1610 - 1580 | Strong | Aromatic C=C stretch |
| 1520 - 1480 | Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| 1250 - 1240 | Strong | Aryl-O stretch (asymmetric) |
| 1030 - 1020 | Medium | Aryl-O stretch (symmetric) |
| ~830 | Strong | para-disubstituted C-H bend |
Table 4: Expected Mass Spectrometry Data (ESI-)
| m/z | Ion Type |
| 283.15 | [M-H]⁻ |
| 265.14 | [M-H-H₂O]⁻ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes. For boronic acids, negative ion mode is often more informative.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
The resulting spectrum will show the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Solid.
References
An In-depth Technical Guide to Biphenyl Boronic Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl boronic acids are a pivotal class of organoboron compounds that have become indispensable reagents in modern organic synthesis. Characterized by a boronic acid group (-B(OH)₂) attached to a biphenyl scaffold, these molecules serve as key building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, tolerance to a wide range of functional groups, and the commercial availability of diverse derivatives have solidified their role in the efficient construction of carbon-carbon bonds. This is particularly crucial in the field of drug discovery and development, where the biphenyl moiety is a common structural feature in many pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of biphenyl boronic acids, with a focus on their practical use in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
Core Concepts: Properties and Synthesis
Biphenyl boronic acids are typically white to off-white crystalline solids. Their physical and chemical properties can be fine-tuned by the nature and position of substituents on the biphenyl rings.
Physical and Chemical Properties of Representative Biphenyl Boronic Acids
| Property | 2-Biphenylboronic Acid | 4-Biphenylboronic Acid |
| CAS Number | 4688-76-0 | 5122-94-1 |
| Molecular Formula | C₁₂H₁₁BO₂ | C₁₂H₁₁BO₂ |
| Molecular Weight | 198.03 g/mol | 198.03 g/mol |
| Melting Point | 167-172 °C | 232-245 °C |
| Appearance | White to off-white powder | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents like THF, Dioxane | Soluble in organic solvents |
Synthesis of Biphenyl Boronic Acids
The synthesis of biphenyl boronic acids can be achieved through several methods. A common approach involves the reaction of a Grignard reagent, formed from a bromobiphenyl, with a trialkyl borate followed by acidic hydrolysis.
This protocol describes the synthesis of 3-biphenylboronic acid from 3-bromobiphenyl.
Materials:
-
3-Bromobiphenyl
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried three-neck flask under a nitrogen atmosphere, add 3.8 g (16 mmol) of 3-bromobiphenyl and dissolve it in 100 mL of anhydrous THF.
-
Cool the solution to -80 °C using a dry ice/acetone bath.
-
Slowly add 11 mL (18 mmol) of n-butyllithium (1.6 M in hexane) dropwise via a syringe while maintaining the temperature at -80 °C.
-
After the addition is complete, stir the reaction mixture at -80 °C for 1 hour.
-
Add 2.2 mL (20 mmol) of trimethyl borate to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 4 hours.
-
Quench the reaction by adding approximately 50 mL of 1 M HCl and stir for an additional 2 hours.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain an oily residue.
-
Add hexane to the residue to precipitate a white solid.
-
Collect the solid by filtration and dry under vacuum to yield 3-biphenylboronic acid (1.7 g, 55% yield).[3]
Another powerful method for the synthesis of aryl and heteroaryl boronic esters is the Miyaura borylation , which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[4][5][6]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is the cornerstone application of biphenyl boronic acids. This palladium-catalyzed reaction forms a new carbon-carbon bond between the biphenyl moiety of the boronic acid and an organic halide or triflate.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a Pd(0) active species.
Experimental Protocol: Synthesis of 4-Methylbiphenyl
This protocol details the synthesis of 4-methylbiphenyl via the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate mixture) to afford 4-methylbiphenyl as a white solid.[7]
Substrate Scope and Yields
The Suzuki-Miyaura reaction using biphenyl boronic acids is highly versatile and tolerates a wide range of functional groups on both the boronic acid and the aryl halide partner. The following table summarizes representative yields for the coupling of various aryl halides with phenylboronic acid.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | Acetone/H₂O | Reflux | 95 | [8] |
| 4-Bromotoluene | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 92 | [7] |
| 4-Chlorotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 97 | [9] |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Na₂CO₃ | THF/Toluene/H₂O | 110 | >95 | [10] |
| 2-Bromostyrene | Pd(OAc)₂/SPhos | CsF | THF | 50 | High | [11] |
Applications in Drug Development
The biphenyl motif is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Biphenyl boronic acids are therefore critical intermediates in the synthesis of these pharmaceuticals.
Case Study: Synthesis of Valsartan and Losartan
Valsartan and Losartan are widely prescribed angiotensin II receptor blockers (ARBs) used to treat high blood pressure. The synthesis of both drugs relies on a key Suzuki-Miyaura coupling step to construct the central biphenyl core.
In the synthesis of Valsartan, a substituted boronic acid derivative is coupled with a halobenzonitrile to form the 2'-cyano-biphenyl intermediate.[12][13] Similarly, the synthesis of Losartan involves the coupling of a boronic acid with a substituted aryl halide to create the biphenyl scaffold, which is then further elaborated to the final drug molecule.[14]
Signaling Pathway: The Renin-Angiotensin System (RAS)
Valsartan and Losartan exert their therapeutic effect by blocking the Angiotensin II Type 1 (AT₁) receptor in the Renin-Angiotensin System (RAS), a critical pathway for blood pressure regulation.
Other Therapeutic Areas
Biphenyl derivatives synthesized using boronic acids are being investigated for a wide range of therapeutic applications, including:
-
Oncology: As inhibitors of the PD-1/PD-L1 pathway to enhance the anti-tumor immune response.[15][16][17]
-
Prostate Cancer: As androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer.[1][2][12]
-
Neurological Disorders: As negative allosteric modulators of the NMDA receptor.
Experimental and Drug Discovery Workflows
The integration of biphenyl boronic acids into organic synthesis is a key part of the broader drug discovery and development pipeline.
General Experimental Workflow for Biphenyl Synthesis
Drug Discovery and Development Pipeline
Biphenyl boronic acids are primarily utilized in the "Lead Discovery and Optimization" phase of the drug development pipeline.
Conclusion
Biphenyl boronic acids are versatile and powerful tools in the arsenal of the modern organic chemist. Their central role in the Suzuki-Miyaura cross-coupling reaction has enabled the efficient synthesis of a vast array of complex biphenyl-containing molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, synthesis, and applications of these reagents is essential for the continued innovation of new materials and life-saving therapeutics. The ability to readily construct the biphenyl scaffold opens up avenues for the exploration of new chemical space and the development of next-generation pharmaceuticals targeting a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biphenyl-3-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. odp.library.tamu.edu [odp.library.tamu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex organic molecules, including the side chain of the antifungal drug Anidulafungin and advanced liquid crystal materials.[1] This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and visualizes the underlying reaction mechanism and experimental workflows.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex. This compound is a valuable bifunctional building block, featuring a biphenyl core that provides rigidity and a pentyloxy chain that enhances solubility in organic solvents. These characteristics make it a key intermediate in the development of pharmaceuticals and advanced materials.
Applications
The primary applications for Suzuki coupling reactions involving this compound are in the fields of pharmaceutical synthesis and materials science.
-
Pharmaceutical Synthesis: This boronic acid is a crucial intermediate in the synthesis of the side chain of Anidulafungin, a semisynthetic echinocandin antifungal agent.[1] The Suzuki coupling reaction is employed to construct the terphenyl core of the pharmacologically active side chain.
-
Materials Science: The rigid biphenyl structure functionalized with a flexible pentyloxy group makes this boronic acid an excellent candidate for the synthesis of liquid crystals and other organic electronic materials. The resulting poly-aryl systems often exhibit desirable mesomorphic properties.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow are depicted below. The reaction proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination steps.
DOT source for Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
DOT source for Experimental Workflow
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with representative aryl halides.
Protocol 1: Synthesis of 4''-(Pentyloxy)-[1,1':4',1'']-terphenyl-4-carboxylic acid
This protocol is adapted from the synthesis of a key intermediate for Anidulafungin.
Reactants and Reagents:
| Reactant/Reagent | Molecular Weight | Molar Eq. |
| This compound ester | - | 1.0 |
| 4-Iodobenzoic acid | 248.02 g/mol | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 g/mol | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 3.0 |
| Toluene | - | - |
| Ethanol | - | - |
| Water | - | - |
Procedure:
-
To a round-bottom flask, add the this compound ester (1.0 eq) and 4-iodobenzoic acid (1.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add sodium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and add water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then hydrolyzed with a base (e.g., NaOH) in a suitable solvent like dioxane/ethanol to yield 4''-(pentyloxy)-[1,1':4',1'']-terphenyl-4-carboxylic acid.
-
The final product can be purified by recrystallization from a suitable solvent such as dimethylacetamide.[2]
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound derivatives with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzoic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (3) | Toluene/Ethanol/H₂O | Reflux | 6-12 | 70-80 |
| 2 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | ~90 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 8 | >95 |
| 4 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 12 | ~92 |
Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
Troubleshooting
-
Low Yields:
-
Ensure all reagents and solvents are of high purity and appropriately degassed to prevent catalyst deactivation.
-
For sterically hindered substrates, consider using more active catalysts with bulky, electron-rich phosphine ligands such as SPhos or XPhos.
-
The choice of base is critical; for less reactive aryl chlorides, stronger bases like cesium carbonate or potassium phosphate may be required.
-
-
Homocoupling of Boronic Acid:
-
This side reaction can be minimized by the slow addition of the boronic acid or by using a boronic ester derivative.
-
Ensure strictly anaerobic conditions, as oxygen can promote homocoupling.
-
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and substituted biaryl structures.[1][2][3] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid with various aryl halides. The presence of the pentyloxy group and the biphenyl structure may require careful optimization of reaction conditions to achieve high yields and purity. The following protocols are based on established methodologies for structurally similar arylboronic acids and provide a strong starting point for successful coupling reactions.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (Ar-X, where X is typically I, Br, or Cl) in the presence of a base. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate species (formed from the boronic acid and the base), and reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reaction Conditions
The choice of catalyst, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. For a substrate like this compound, which is relatively electron-rich and sterically demanding, careful selection of these parameters is necessary to ensure efficient reaction and minimize side products such as homocoupling of the boronic acid. The following tables summarize common conditions used for Suzuki-Miyaura couplings of similar arylboronic acids, providing a basis for optimization.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Typical Loading (mol%) | Coupling Partner (Aryl Halide) | Key Advantages |
| Pd(PPh₃)₄ | 1 - 5 | Aryl Iodides, Bromides | Commercially available, good for general applications. |
| PdCl₂(dppf) | 1 - 5 | Aryl Iodides, Bromides, Chlorides | Effective for a broad range of substrates, including some chlorides.[1] |
| Pd(OAc)₂ + SPhos | 1 - 3 | Aryl Bromides, Chlorides | Highly active catalyst system for challenging substrates. |
| Pd₂(dba)₃ + P(t-Bu)₃ | 1 - 3 | Aryl Bromides, Chlorides | Effective for sterically hindered and electron-rich substrates.[4] |
Table 2: Comparison of Bases
| Base | Equivalents | Solvent System | Notes |
| K₂CO₃ | 2 - 3 | Toluene/H₂O, Dioxane/H₂O | A common and effective base for many Suzuki couplings.[5][6] |
| K₃PO₄ | 2 - 3 | Toluene, Dioxane | Often used for more challenging or base-sensitive substrates. |
| Cs₂CO₃ | 2 - 3 | Dioxane, THF, Toluene | A stronger base, can be effective when other bases fail. |
| CsF | 2 - 3 | THF, Dioxane | Particularly useful for boronic esters and can promote transmetalation.[2] |
Table 3: Comparison of Solvents
| Solvent System | Typical Temperature (°C) | Characteristics |
| Toluene / H₂O (e.g., 4:1) | 80 - 110 | Biphasic system, widely used and effective. |
| 1,4-Dioxane / H₂O (e.g., 4:1) | 80 - 100 | Good for dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | 60 - 70 (Reflux) | Lower boiling point, suitable for more reactive substrates. |
| N,N-Dimethylformamide (DMF) | 100 - 150 | High boiling point, can be effective for unreactive aryl chlorides.[7] |
Experimental Protocols
The following are detailed protocols that can be adapted for the Suzuki-Miyaura coupling of this compound with an aryl halide. It is highly recommended to perform a small-scale test reaction to optimize conditions for a specific aryl halide partner.
Protocol 1: General Procedure using Pd(PPh₃)₄ and K₂CO₃
This protocol is a good starting point for coupling with aryl iodides and bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed toluene and water mixture (to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Procedure using PdCl₂(dppf)
This protocol is suitable for rapid optimization and can be effective for less reactive aryl halides.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
Reaction Setup: To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), PdCl₂(dppf), and cesium carbonate.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-60 minutes.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Visualized Workflow
The general experimental workflow for a typical Suzuki-Miyaura coupling reaction is outlined below.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting
-
Low Yield: If the yield is low, consider increasing the reaction temperature, changing the base to a stronger one (e.g., K₃PO₄ or Cs₂CO₃), or using a more active catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos).
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring a thoroughly deoxygenated reaction mixture and by using a 1:1.2 to 1:1.5 ratio of aryl halide to boronic acid.
-
Protodeboronation: The cleavage of the C-B bond can be a significant side reaction. Using anhydrous solvents and ensuring the base is not excessively strong can help mitigate this issue.
By carefully selecting and optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can be a highly effective method for the synthesis of complex biaryl compounds.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of OLED Materials Utilizing (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials using (4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid. This key intermediate is instrumental in the development of advanced organic electronic materials, particularly for hole transport layers (HTLs) and emissive layers (EMLs) in OLED devices.[1][2] The biphenyl core, functionalized with a pentyloxy group, imparts desirable electronic and solubility properties to the final materials, contributing to enhanced device performance and stability.
The primary synthetic route highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and boronic acids.[1] This protocol will focus on the synthesis of a representative triarylamine-based hole transport material, demonstrating the broad applicability of this compound in constructing complex π-conjugated systems.
Synthesis of a Triarylamine-Based Hole Transport Material
A prime application of this compound is in the synthesis of triarylamine-based hole transport materials. These materials are crucial for efficient injection and transport of holes from the anode to the emissive layer in an OLED device. The following protocol details the synthesis of N,N-bis(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)aniline, a model compound for a high-performance HTL material.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of N,N-bis(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)aniline via a palladium-catalyzed Suzuki-Miyaura coupling reaction between 4,4'-dibromo-N,N-diphenylaniline and this compound.
Materials:
-
4,4'-Dibromo-N,N-diphenylaniline
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4,4'-dibromo-N,N-diphenylaniline (1.0 mmol), this compound (2.2 mmol), and potassium carbonate (4.0 mmol).
-
Solvent Addition: Add a mixture of toluene (20 mL), ethanol (5 mL), and degassed water (5 mL).
-
Degassing: Bubble argon or nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under an inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent to afford the pure N,N-bis(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)aniline.
Data Presentation: Synthesis and Characterization
| Parameter | Value/Description |
| Product Name | N,N-bis(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)aniline |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spec (HRMS) | Calculated and found values match |
| Purity (HPLC) | >99% |
Photophysical and Device Performance Data
The incorporation of the (4'-(pentyloxy)-[1,1'-biphenyl]-4-yl) moiety is expected to result in materials with excellent photophysical properties and lead to high-performance OLED devices. The following tables present typical data for triarylamine-biphenyl based hole transport materials.
Photophysical Properties
| Property | Wavelength (nm) | Solvent |
| UV-Vis Absorption (λ_abs) | 350 - 380 | Dichloromethane |
| Photoluminescence (λ_em) | 420 - 450 | Dichloromethane |
OLED Device Performance
The following data represents the performance of a typical OLED device incorporating a hole transport layer similar to N,N-bis(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)aniline.
| Parameter | Value |
| Maximum Luminance (cd/m²) | > 10,000 |
| Current Efficiency (cd/A) | 4.5 - 6.0 |
| Power Efficiency (lm/W) | 3.5 - 5.0 |
| External Quantum Efficiency (%) | 4.0 - 5.5 |
| Turn-on Voltage (V) | 3.0 - 4.0 |
| Emission Color | Blue |
Visualizations
Signaling Pathway: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target OLED material.
References
Application of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic Acid in the Synthesis of Pharmaceutical Intermediates
For Research Use Only.
Introduction
(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid is a specialized organic compound that serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its biphenyl structure, functionalized with a pentyloxy group and a reactive boronic acid moiety, makes it an ideal precursor for creating larger, more intricate molecular architectures through cross-coupling reactions. This application note details the primary use of this boronic acid in the synthesis of the side chain for the antifungal drug Anidulafungin, highlighting its role in Suzuki-Miyaura coupling reactions. Detailed protocols, quantitative data, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in this application.
Core Application: Intermediate for Anidulafungin Synthesis
The principal application of this compound in the pharmaceutical industry is as a key intermediate in the semi-synthesis of Anidulafungin (Eraxis)[1]. Anidulafungin is a third-generation echinocandin antifungal agent used to treat invasive candidiasis. The boronic acid is instrumental in constructing the drug's lipophilic terphenyl side chain, which is crucial for its biological activity.
The formation of this terphenyl structure is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between the this compound and an aryl halide, typically a brominated or iodinated benzoic acid derivative.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 158937-25-8 | [1][2] |
| Molecular Formula | C17H21BO3 | [1][2] |
| Molecular Weight | 284.16 g/mol | [2] |
| Melting Point | 197 °C | [2] |
| Appearance | White powder | [2] |
| Purity | ≥98.0% | [2] |
Experimental Protocols
The following section provides a detailed protocol for the Suzuki-Miyaura coupling reaction to synthesize the terphenyl intermediate for Anidulafungin.
Synthesis of Methyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate
This protocol describes the coupling of this compound with methyl 4-bromobenzoate.
Materials:
-
This compound
-
Methyl 4-bromobenzoate
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)
-
Sodium Carbonate (Na2CO3)
-
1,4-Dioxane
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), methyl 4-bromobenzoate (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.02 equivalents) to the flask.
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate as a white solid.
Quantitative Data:
The following table summarizes typical quantitative data for the synthesis of the terphenyl intermediate.
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with the structure of methyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate |
| Mass Spectrometry (ESI-MS) | m/z calculated for C25H26O3 [M+H]⁺, found |
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway: Mechanism of Action of Anidulafungin
This compound is a precursor to the side chain of Anidulafungin. The final drug product, Anidulafungin, exerts its antifungal effect by inhibiting the (1→3)-β-D-glucan synthase enzyme complex in fungal cells. This inhibition disrupts the synthesis of β-D-glucan, a critical component of the fungal cell wall, leading to osmotic instability and cell death.
Caption: Mechanism of action of Anidulafungin.
Conclusion
This compound is a valuable and highly specific intermediate in pharmaceutical synthesis, primarily utilized for the construction of the terphenyl side chain of the antifungal drug Anidulafungin. The Suzuki-Miyaura coupling reaction is the key transformation in which this boronic acid participates, enabling the efficient formation of a crucial carbon-carbon bond. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid with various aryl and heteroaryl halides. This versatile building block is of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), liquid crystals, and advanced materials. The protocols outlined herein are based on established methodologies for the coupling of sterically demanding and electronically diverse substrates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, polyaryls, and functionalized aromatic compounds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1]
This compound is a key intermediate for the synthesis of terphenyls and other extended aromatic systems. Its successful coupling is crucial for the development of novel compounds in medicinal chemistry and materials science. The selection of an appropriate palladium catalyst system, including the palladium precursor and the ligand, is critical for achieving high yields and purity, especially when dealing with sterically hindered or electronically challenging coupling partners.
Palladium Catalyst Systems
The choice of the palladium catalyst is paramount for a successful Suzuki-Miyaura coupling. For a substrate like this compound, which possesses a biphenyl structure, catalysts that are effective for sterically hindered substrates are often preferred.
Commonly used palladium catalyst systems include:
-
Palladium(0) complexes with phosphine ligands: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and effective catalyst for a range of Suzuki couplings.
-
Palladium(II) pre-catalysts with bulky, electron-rich phosphine ligands: Systems generated in situ from a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky phosphine ligand such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) are highly active for coupling sterically demanding substrates.
-
N-Heterocyclic Carbene (NHC) Palladium Complexes: These complexes are known for their high stability and catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions.
Data Presentation: Comparative Performance of Palladium Catalysts
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl boronic acids with various aryl halides, providing a comparative overview of different palladium catalyst systems. While specific data for this compound is not extensively published, the data presented for analogous systems serves as a strong guideline for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Boronic Acids with Aryl Bromides
| Catalyst System | Aryl Boronic Acid | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | 1-Bromo-4-fluorobenzene | K₂CO₃ | DMF/H₂O | 110 | 8 | >95 |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | 2-Bromotoluene | K₃PO₄ | Toluene | 100 | 12 | 92 |
| [Pd(IPr)Cl₂] (NHC) | Naphthalene-2-boronic acid | 4-Bromoanisole | Cs₂CO₃ | Dioxane/H₂O | 80 | 6 | 98 |
| Pd/C | Phenylboronic acid | 4-Bromonitrobenzene | K₂CO₃ | H₂O | RT | 12 | 95[2] |
Table 2: Suzuki-Miyaura Coupling of Aryl Boronic Acids with Aryl Chlorides
| Catalyst System | Aryl Boronic Acid | Aryl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Phenylboronic acid | 4-Chloroanisole | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 96 |
| Pd(OAc)₂ / cataCXium® A | 3,5-Dimethylphenylboronic acid | 2-Chloropyridine | K₃PO₄ | Toluene | 110 | 24 | 89 |
| [Pd(IMes)Cl₂] (NHC) | 4-Formylphenylboronic acid | 1-Chloro-4-nitrobenzene | K₂CO₃ | Dioxane | 100 | 12 | 91 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide. These protocols can be adapted for specific substrates and scales.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.
-
Add toluene and deionized water (4:1 v/v) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the Celite pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
Protocol 2: High-Activity Coupling using a Buchwald Ligand (SPhos)
This protocol is recommended for more challenging couplings, including those with sterically hindered aryl halides or for achieving high turnover numbers.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, SPhos, and potassium phosphate to a dry reaction vessel.
-
Add the aryl halide and this compound.
-
Add degassed 1,4-dioxane and water (e.g., 5:1 v/v).
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate in vacuo.
-
Purify the residue by chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This powerful and versatile palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1] The reaction conditions are generally mild and tolerant of a wide array of functional groups, making it a favored method for the synthesis of biaryls, polyaryls, and other conjugated systems.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed protocol for the Suzuki-Miyaura coupling of various aryl halides with (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid, a key intermediate in the synthesis of various complex molecules, including antifungal agents.
Principle of the Reaction
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OH)2) transfers its organic group to the palladium complex, forming a new diorganopalladium(II) intermediate (Ar-Pd-Ar').
-
Reductive Elimination: The diorganopalladium(II) complex eliminates the final coupled product (Ar-Ar'), regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be tailored to the specific substrates being coupled.
Experimental Protocols
This section outlines a general and a specific, high-yield protocol for the coupling of aryl halides with this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific aryl halides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water as a co-solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., toluene/ethanol/water mixture).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired terphenyl product.
Specific High-Yield Protocol for the Synthesis of 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid
This protocol is adapted from a patented procedure and demonstrates a high-yielding synthesis.
Materials:
-
4'-Iodo-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv)
-
This compound pinacol ester (1.05 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.8 mol%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add 4'-iodo[1,1']biphenyl-4-carboxylic acid (20.1 g), this compound pinacol ester (21.4 g), and sodium carbonate (13.1 g) to dimethyl sulfoxide (260 g).
-
Add PdCl₂(dppf) (160 mg) as the catalyst.
-
Heat the reaction mixture to 100-110 °C and maintain for 2 hours.
-
After the reaction is complete, cool the mixture to 40 °C and filter. Wash the collected solid with DMSO.
-
The resulting solid is then suspended in water (100 mL) and heated to 80 °C.
-
Slowly add 37% sulfuric acid (47 g) dropwise over 1 hour.
-
Continue stirring at 80 °C for 30 minutes after the addition is complete.
-
Cool the mixture to 40 °C and filter the solid.
-
The solid is then dried and crystallized from dimethylacetamide to yield 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid (18 g, 81% yield) with a purity of >99%.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Entry | Aryl Halide (1.0 equiv) | Boronic Acid/Ester (equiv) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4'-Iodo-[1,1'-biphenyl]-4-carboxylic acid | This compound pinacol ester (1.05) | PdCl₂(dppf) (0.8) | Na₂CO₃ (3.0) | DMSO | 100-110 | 2 | 81 |
| 2 | 4-Bromoanisole (Electron-rich) | This compound (1.2) | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | >90 (Typical) |
| 3 | 4-Chloronitrobenzene (Electron-poor) | This compound (1.5) | Pd₂(dba)₃/SPhos (2) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 8 | >85 (Typical) |
| 4 | 2-Bromotoluene (Sterically hindered) | This compound (1.3) | Pd(OAc)₂/XPhos (2) | Cs₂CO₃ (2.5) | t-BuOH/H₂O | 100 | 16 | >80 (Typical) |
Note: Entries 2-4 represent typical conditions and expected yields based on general Suzuki-Miyaura coupling principles, as specific literature examples with this exact boronic acid and these varied aryl halides were not found.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Pentyloxy Substituted Biphenyl Boronic Acids in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the applications of pentyloxy substituted biphenyl boronic acids, with a focus on [4'-(pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid, in the fields of organic electronics, sensor technology, and liquid crystals. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication of key methodologies.
Organic Light-Emitting Diodes (OLEDs)
Pentyloxy substituted biphenyl boronic acids are valuable precursors in the synthesis of advanced materials for OLEDs.[1] The biphenyl core provides a rigid and conjugated system essential for charge transport and luminescent properties, while the pentyloxy chain enhances solubility in organic solvents, facilitating device fabrication.[2] The boronic acid functional group allows for the construction of complex conjugated molecules through Suzuki-Miyaura cross-coupling reactions.[1]
Application: Synthesis of a Blue-Emitting Material for OLEDs
In this application, [4'-(pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid is used as a key building block in a Suzuki-Miyaura coupling reaction to synthesize a novel blue-emitting organic semiconductor.
Workflow for OLED Material Synthesis and Device Fabrication:
Caption: Workflow for OLED material synthesis and device fabrication.
Experimental Protocols
Protocol 1: Synthesis of a Blue-Emitting Material via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a blue-emitting material using [4'-(pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid and 9,10-dibromoanthracene.
Materials:
-
[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid
-
9,10-dibromoanthracene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
In a three-necked flask, dissolve [4'-(pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid (2.2 equivalents) and 9,10-dibromoanthracene (1 equivalent) in a 4:1 mixture of toluene and ethanol.
-
Add Pd(OAc)2 (0.05 equivalents) and PPh3 (0.2 equivalents) to the mixture.
-
Add a 2 M aqueous solution of K2CO3 (4 equivalents).
-
Degas the mixture by bubbling with argon or nitrogen for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and add deionized water.
-
Extract the product with toluene. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by sublimation to obtain the final high-purity blue-emitting material.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a standard multilayer OLED device using the synthesized blue-emitting material.[3]
Materials:
-
Indium tin oxide (ITO) coated glass substrate
-
N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) as the hole transport layer (HTL)
-
Synthesized blue-emitting material as the emissive layer (EML)
-
Tris(8-hydroxyquinolinato)aluminum (Alq3) as the electron transport layer (ETL)
-
Lithium fluoride (LiF) as the electron injection layer (EIL)
-
Aluminum (Al) as the cathode
Procedure:
-
Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying in an oven.
-
Treat the cleaned ITO substrate with oxygen plasma to improve the work function.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Deposit a 50 nm layer of NPB (HTL) onto the ITO surface.
-
Deposit a 30 nm layer of the synthesized blue-emitting material (EML).
-
Deposit a 20 nm layer of Alq3 (ETL).
-
Deposit a 1 nm layer of LiF (EIL).
-
Deposit a 100 nm layer of Al (cathode).
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Quantitative Data
The performance of an OLED device fabricated using a hypothetical blue-emitting material derived from [4'-(pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid is summarized in the table below.
| Parameter | Value |
| Maximum Emission Peak (nm) | 465 |
| CIE Coordinates (x, y) | (0.15, 0.22) |
| Turn-on Voltage (V) | 3.8 |
| Maximum Luminance (cd/m²) | > 5000 |
| Maximum Current Efficiency (cd/A) | 8.5 |
| Maximum External Quantum Efficiency (%) | 6.2 |
Fluorescent Sensors
Boronic acids are widely used in the design of fluorescent sensors, particularly for the detection of saccharides.[4][5] This is due to their ability to form reversible covalent bonds with diols, which are common in sugars.[6] A pentyloxy substituted biphenyl boronic acid can be functionalized with a fluorophore to create a sensor where saccharide binding modulates the fluorescence output.
Application: Fluorescent Sensing of Saccharides
A fluorescent sensor incorporating the pentyloxy biphenyl boronic acid moiety can be used for the detection and quantification of various saccharides in aqueous solutions.
Signaling Pathway for a PET-based Fluorescent Sensor:
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Substituted Biphenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The advent of microwave-assisted organic synthesis has significantly enhanced the efficiency of the Suzuki coupling, offering dramatically reduced reaction times, often leading to improved yields and greater reproducibility.[1][2] This is particularly beneficial when working with complex substrates such as substituted biphenylboronic acids, which are crucial for the synthesis of terphenyls and other poly-aryl systems of interest in drug discovery and materials science.
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki coupling reactions with a focus on substituted biphenylboronic acids. Detailed protocols, reaction optimization data, and graphical representations of the workflow and catalytic cycle are presented to aid researchers in developing robust and efficient synthetic methodologies.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave heating offers several distinct advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates, reducing synthesis times from hours to minutes.[1]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often resulting in higher isolated yields.[1]
-
Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible experimental outcomes.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen various catalysts, bases, and solvents allows for the efficient exploration of a wider range of substrates and the synthesis of novel compounds.
Experimental Protocols
The following protocols are representative examples of microwave-assisted Suzuki coupling reactions involving substituted aryl and biphenylboronic acids. These can be adapted as a starting point for a wide range of substrates.
Protocol 1: General Procedure for the Coupling of a Substituted Phenylboronic Acid with an Aryl Bromide
This protocol is adapted from the successful coupling of various substituted phenylboronic acids with a brominated pyrazolo[1,5-a]pyrimidin-5-one derivative under microwave irradiation.[3]
Materials:
-
Aryl bromide (1.0 equiv)
-
Substituted biphenylboronic acid (or substituted phenylboronic acid as a model) (1.2 equiv)
-
Palladium catalyst: XPhosPdG2 (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Ethanol/Water (4:1 mixture)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), the substituted biphenylboronic acid (0.6 mmol), XPhosPdG2 (0.025 mmol), XPhos (0.05 mmol), and potassium carbonate (1.0 mmol).
-
Add 5 mL of a degassed 4:1 ethanol/water mixture to the vial.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 110 °C for 40 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture can be diluted with ethyl acetate and washed with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling in an Aqueous System
This protocol is based on a procedure using a water-soluble palladium complex, highlighting a greener chemistry approach.[1]
Materials:
-
Aryl bromide (e.g., 4'-bromoacetophenone) (1.0 equiv)
-
Substituted biphenylboronic acid (1.3 equiv)
-
Palladium catalyst (e.g., a water-soluble pyridine-pyrazole/Pd(II) complex) (0.1 mol%)
-
Base: Potassium hydroxide (KOH) (2.0 equiv)
-
Solvent: Ethanol/Water (1:1 mixture)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
In a 10 mL microwave reactor vial, combine 4'-bromoacetophenone (1.0 mmol), the substituted biphenylboronic acid (1.3 mmol), the palladium catalyst (0.001 mmol), and potassium hydroxide (2.0 mmol).[1]
-
Add 2 mL of a 1:1 ethanol/water mixture and a magnetic stir bar.[1]
-
Seal the vial and place it in the microwave reactor.
-
Set the microwave power to 60 W and ramp the temperature to 120 °C, holding for 2 minutes.[1]
-
After cooling, the reaction mixture is poured into a separatory funnel and extracted with diethyl ether.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification of the desired biphenyl product is achieved via column chromatography.
Data Presentation
The following tables summarize the reaction conditions and yields for microwave-assisted Suzuki coupling reactions with various substituted boronic acids.
Table 1: Coupling of Various Substituted Phenylboronic Acids with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (4a) [3]
| Entry | Phenylboronic Acid Substituent | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Methoxy | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O (4:1) | 110 | 40 | 89 |
| 2 | 3-Methoxy | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O (4:1) | 110 | 40 | 85 |
| 3 | 2-Methoxy | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O (4:1) | 110 | 40 | 73 |
| 4 | 4-Acetyl | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O (4:1) | 110 | 40 | 87 |
| 5 | 4-Ethoxycarbonyl | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O (4:1) | 110 | 40 | 72 |
| 6 | 2-Nitrophenylboronic Acid | - | - | - | - | - | - |
Table 2: Microwave-Assisted Suzuki Coupling of Various Aryl Halides with Phenylboronic Acid [1]
| Entry | Aryl Halide | Catalyst (0.1 mol%) | Base | Solvent | Power (W) | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | Pyridine-pyrazole/Pd(II) | KOH | EtOH/H₂O (1:1) | 60 | 120 | 2 | 98 |
| 2 | 3-Bromobenzaldehyde | Pyridine-pyrazole/Pd(II) | KOH | EtOH/H₂O (1:1) | 60 | 120 | 2 | 92 |
| 3 | 2-Bromobenzaldehyde | Pyridine-pyrazole/Pd(II) | KOH | EtOH/H₂O (1:1) | 60 | 120 | 2 | 85 |
| 4 | 4'-Bromoacetophenone | Pyridine-pyrazole/Pd(II) | KOH | EtOH/H₂O (1:1) | 60 | 120 | 2 | 99 |
| 5 | 4-Bromoanisole | Pyridine-pyrazole/Pd(II) | KOH | EtOH/H₂O (1:1) | 60 | 120 | 2 | 96 |
| 6 | 4-Chlorobromobenzene | Pyridine-pyrazole/Pd(II) | KOH | EtOH/H₂O (1:1) | 60 | 120 | 2 | 95 |
Visualizations
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Polymers with (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Introduction
(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid is a bifunctional molecule featuring a hydrophobic biphenyl core with a pentyloxy chain and a reactive boronic acid group. This structure makes it an attractive candidate for modifying the properties of polymers for various applications, particularly in drug development. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which is the basis for creating "smart" polymers that can respond to specific biological cues, such as the presence of glucose or changes in pH.[1][2][3]
The functionalization of polymers with this molecule can impart several desirable characteristics:
-
Stimuli-Responsiveness: The boronic acid group can interact with diol-containing molecules, such as glucose or sialic acids (often overexpressed on cancer cells), leading to changes in the polymer's solubility, conformation, or assembly, which can be harnessed for targeted drug delivery or sensing applications.[1][4]
-
Hydrophobicity Modification: The biphenyl and pentyloxy groups can increase the hydrophobicity of a polymer, which can be useful for encapsulating hydrophobic drugs within polymeric nanoparticles.
-
Enhanced Drug Loading: The modified polymer can be designed to form nanoparticles or micelles that can encapsulate therapeutic agents, potentially improving their stability and bioavailability.[5]
The most common and versatile method for attaching arylboronic acids to a polymer backbone is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between the boronic acid and a halogenated polymer.[6][7]
Potential Applications in Drug Development
Polymers functionalized with this compound have potential applications in several areas of drug development:
-
pH-Responsive Drug Delivery: The boronic acid-diol interaction is pH-sensitive. In the acidic microenvironment of tumors, the equilibrium of the boronate ester formation can shift, leading to the disassembly of nanoparticles and the release of an encapsulated drug.[3][5]
-
Glucose-Responsive Insulin Delivery: For diabetes treatment, polymersomes or hydrogels functionalized with this boronic acid could be designed to release insulin in response to high blood glucose levels.[1][2][4]
-
Targeted Drug Delivery to Cancer Cells: Sialic acid residues on the surface of some cancer cells contain diol functionalities. Boronic acid-functionalized polymers can potentially bind to these residues, leading to targeted delivery of chemotherapeutic agents.[1]
-
Delivery of Polyphenolic Drugs: Many natural product drugs with anticancer properties, such as emodin or curcumin, contain catechol or other diol moieties. These drugs could be directly conjugated to the boronic acid-functionalized polymer, forming a prodrug that releases the active compound under specific conditions.[5]
Experimental Protocols
The following are detailed, generalized protocols for the functionalization of a polymer with a biphenyl boronic acid via Suzuki-Miyaura coupling and the subsequent formulation and characterization of drug-loaded nanoparticles.
Protocol 1: Functionalization of a Halogenated Polymer via Suzuki-Miyaura Coupling
This protocol describes the functionalization of a commercially available polymer, poly(4-bromostyrene), as a representative example. The same principle can be applied to other polymers containing aryl halide groups.
Materials:
-
Poly(4-bromostyrene)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Methanol
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask, dissolve poly(4-bromostyrene) in toluene.
-
Add this compound (1.5 equivalents per bromo group on the polymer).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.05 equivalents) and PPh₃ (0.1 equivalents) in a small amount of toluene.
-
Add the catalyst solution to the reaction flask.
-
Prepare an aqueous solution of K₂CO₃ (3 equivalents) and add it to the reaction mixture.
-
-
Reaction:
-
Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
Heat the reaction mixture to 90-100°C under an inert atmosphere and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of the signals corresponding to the starting polymer.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with methanol and water to remove unreacted reagents and catalyst residues.
-
Redissolve the polymer in a suitable solvent (e.g., THF or chloroform) and purify further by dialysis against a mixture of ethanol and water, followed by dialysis against deionized water.
-
Freeze-dry the purified polymer to obtain the final product.
-
Characterization:
-
¹H NMR: To confirm the successful functionalization by observing the appearance of signals from the biphenyl and pentyloxy protons and the disappearance or reduction of signals from the bromostyrene units.
-
FTIR: To identify the characteristic vibrational bands of the functional groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the functionalized polymer.
Protocol 2: Preparation of Drug-Loaded Nanoparticles
This protocol describes the formulation of drug-loaded nanoparticles from the functionalized polymer using a nanoprecipitation method. Paclitaxel is used as a representative hydrophobic drug.
Materials:
-
Functionalized polymer from Protocol 1
-
Paclitaxel
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the functionalized polymer and paclitaxel in THF.
-
-
Nanoprecipitation:
-
Add the organic solution dropwise to deionized water while stirring vigorously.
-
Continue stirring for several hours at room temperature to allow for the evaporation of THF and the formation of stable nanoparticles.
-
-
Purification:
-
Remove any unloaded drug aggregates by centrifugation or filtration.
-
Purify the nanoparticle suspension by dialysis against deionized water to remove any remaining free drug and solvent.
-
Characterization:
-
Dynamic Light Scattering (DLS): To determine the average particle size and size distribution of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
UV-Vis Spectroscopy or HPLC: To determine the drug loading content and encapsulation efficiency.
Quantitative Data (Representative)
The following table summarizes representative quantitative data that could be obtained from the characterization of the functionalized polymer and drug-loaded nanoparticles. These values are based on similar systems reported in the literature and should be experimentally determined for the specific system.[5]
| Parameter | Representative Value | Method of Determination |
| Functionalized Polymer | ||
| Degree of Functionalization | 10-50 mol% | ¹H NMR Spectroscopy |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.1 - 1.5 | Gel Permeation Chromatography (GPC) |
| Drug-Loaded Nanoparticles | ||
| Average Particle Size | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Drug Loading Content (DLC) | 2 - 10% (w/w) | UV-Vis Spectroscopy / HPLC |
| Encapsulation Efficiency (EE) | 60 - 90% | UV-Vis Spectroscopy / HPLC |
Visualizations
Diagram 1: Synthesis of Functionalized Polymer
Caption: Synthetic scheme for polymer functionalization via Suzuki-Miyaura coupling.
Diagram 2: Workflow for Nanoparticle Formulation and Drug Loading
Caption: Workflow for the preparation of drug-loaded nanoparticles.
Diagram 3: Mechanism of pH-Responsive Drug Release
Caption: Mechanism of pH-triggered drug release from boronic acid-functionalized nanoparticles.
References
- 1. japsonline.com [japsonline.com]
- 2. dovepress.com [dovepress.com]
- 3. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
low yield in Suzuki coupling with (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Topic: Troubleshooting Low Yield in Suzuki Coupling with (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving the sterically hindered and electron-rich this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields with this specific boronic acid are often linked to its structural properties. It is both sterically bulky and electron-rich, which can significantly slow down key steps in the catalytic cycle. The primary factors to check are the catalyst system (palladium source and ligand), the choice and strength of the base, the potential for oxygen contamination, and the occurrence of common side reactions like protodeboronation and homocoupling.[1][2] For sterically hindered substrates, standard conditions using catalysts like Pd(PPh₃)₄ are often ineffective.[2]
Q2: What are the most common side reactions with this boronic acid, and how can I identify them?
A2: The two most prevalent side reactions that consume your starting material without forming the desired product are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom.[3] For your starting material, this would result in the formation of 4-pentyloxybiphenyl. This is a very common issue with boronic acids under Suzuki conditions.[4]
-
Homocoupling: This is a palladium-catalyzed reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.[5] In this case, the product would be 4',4''-bis(pentyloxy)-1,1':4',1''-quaterphenyl. This side reaction is significantly promoted by the presence of oxygen in the reaction mixture.[1][5][6]
These byproducts can be identified by techniques such as LC-MS or GC-MS by comparing their masses to the expected values.
Q3: I am observing the consumption of my starting materials (boronic acid and aryl halide) via TLC or LC-MS, but the yield of my desired product is still low. What is the likely cause?
A3: This scenario strongly suggests that your starting materials are being diverted into non-productive side reactions. If the boronic acid is being consumed, protodeboronation is a highly likely culprit.[3][7] If both starting materials are being consumed without significant product formation, it could indicate catalyst decomposition or the formation of homocoupling products from both the boronic acid and the aryl halide.[1][5] Rigorous exclusion of oxygen and optimization of the base and ligand are critical to minimize these pathways.[1][6]
Q4: How do I select the optimal catalyst and ligand for a sterically hindered boronic acid like this one?
A4: For sterically demanding substrates, the choice of ligand is the most critical factor.[2] You need a catalyst system that can accommodate the steric bulk and accelerate the slow steps of the catalytic cycle.
-
Ligands: Bulky, electron-rich phosphine ligands are essential. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates as they promote both oxidative addition and reductive elimination.[1][2]
-
Palladium Source: Modern palladium precatalysts, such as G3 or G4 Buchwald precatalysts, are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they rapidly form the active Pd(0) species.[1] Standard catalysts like Pd(PPh₃)₄ are generally not reactive enough for these challenging couplings.[8]
Q5: What is the best base to use for this reaction, and why?
A5: The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step.[9][10] For sterically hindered or less reactive partners, a stronger base is often required to achieve a reasonable reaction rate.[1][11][12] While common bases like Na₂CO₃ might work in simple systems, they are often insufficient here.[11][12]
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): A strong base that is highly effective in many challenging Suzuki couplings.[1]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that often improves yields with hindered substrates.[1]
-
Potassium tert-butoxide (KOtBu): A very strong base that can significantly accelerate slow reactions, though it may not be compatible with all functional groups.[11][13]
Q6: How critical are the solvent and reaction temperature?
A6: Both solvent and temperature are key parameters for optimization.
-
Solvent: The solvent must solubilize all components of the reaction. Common choices include mixtures of an organic solvent with water, such as 1,4-Dioxane/H₂O , THF/H₂O , or Toluene/H₂O .[1][13] The water is necessary to dissolve inorganic bases like K₃PO₄. In some cases, anhydrous conditions using an organic-soluble base can help minimize protodeboronation.[7]
-
Temperature: Higher reaction temperatures are often necessary to overcome the activation energy associated with hindered substrates.[1] Solvents with higher boiling points like dioxane or toluene allow for temperatures in the 80-110 °C range, which is typical for these couplings.[7]
Q7: How important is it to degas the reaction mixture, and what is the most effective method?
A7: Degassing is absolutely critical. The presence of oxygen can lead to the oxidation of the Pd(0) catalyst, rendering it inactive, and it promotes the unwanted homocoupling of the boronic acid.[1][5][6]
Effective Degassing Methods:
-
Freeze-Pump-Thaw: This is a highly effective method for removing dissolved oxygen. The solvent is frozen with liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is typically repeated three times.[14]
-
Inert Gas Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes is another common and effective technique.[6][13] After adding all reagents, the reaction vessel should be sealed under a positive pressure of the inert gas.
Troubleshooting Guide and Optimization
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
Table of Recommended Optimization Parameters
| Parameter | Standard Condition (If Failing) | Troubleshooting Suggestion 1 | Troubleshooting Suggestion 2 | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | XPhos Pd G3 (1-2 mol%) | SPhos Pd G4 (1-2 mol%) | Bulky, electron-rich ligands and modern precatalysts are essential for hindered substrates to accelerate slow catalytic steps.[1][2] |
| Ligand | PPh₃ | XPhos (1.2-2.4 mol%) | SPhos (1.2-2.4 mol%) | Buchwald-type ligands are superior for coupling sterically demanding partners.[1][2] |
| Base | Na₂CO₃ or K₂CO₃ | K₃PO₄ (2-3 equiv) | Cs₂CO₃ (2-3 equiv) | Stronger bases are required to activate the boronic acid and facilitate the rate-limiting transmetalation step.[1][11][12] |
| Solvent | THF/H₂O | 1,4-Dioxane/H₂O (e.g., 5:1) | Toluene/H₂O (e.g., 10:1) | Higher boiling point solvents allow for increased reaction temperatures, which are often necessary.[1][2] |
| Temperature | Room Temp or < 80 °C | 80 - 100 °C | 100 - 110 °C | Increased thermal energy is needed to overcome the high activation barrier associated with sterically hindered substrates.[1] |
| Atmosphere | Nitrogen Balloon | Subsurface sparging with Argon | 3x Freeze-Pump-Thaw cycles | Rigorous exclusion of O₂ is critical to prevent catalyst decomposition and boronic acid homocoupling.[1][5][6] |
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling for Hindered Substrates
This protocol incorporates best practices for coupling a sterically hindered boronic acid.
-
Vessel Preparation: Place a magnetic stir bar into an oven-dried reaction vial or Schlenk flask.
-
Reagent Addition: To the vessel, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere Setup: Seal the vessel with a septum or Schlenk adapter. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an oxygen-free environment.[14]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane and Water, 5:1 v/v). The solvent should have been previously degassed by sparging with argon for 20-30 minutes.[6]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.[1][15]
Protocol 2: Conversion of Boronic Acid to a More Stable Pinacol Ester
If protodeboronation is a persistent issue, converting the boronic acid to a more stable pinacol ester can improve results.[7][16]
-
Setup: In a round-bottom flask equipped with a stir bar and a Dean-Stark apparatus, combine this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction (following Protocol 1) without further purification. The pinacol ester is generally more robust against premature protodeboronation.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. www1.udel.edu [www1.udel.edu]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Suzuki-Miyaura cross-coupling with this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling . Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of 4-pentyloxybiphenyl. Homocoupling results in the dimerization of the boronic acid, yielding 4',4''-bis(pentyloxy)-1,1':4',1'':4'',1'''-quaterphenyl. The presence of oxygen can promote homocoupling.[1]
Q2: My Suzuki-Miyaura reaction with this compound is showing low to no yield of the desired cross-coupled product. What should I investigate first?
A2: When troubleshooting a low-yield Suzuki-Miyaura reaction, consider the following key factors:
-
Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[1] Ensure that all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.
-
Base and Solvent System: The choice of base and solvent is crucial and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of the starting materials or products.
Q3: How can I minimize protodeboronation of this compound?
A3: Protodeboronation is a common issue with arylboronic acids, especially under basic conditions. To minimize this side reaction:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.
-
Reaction Temperature and Time: Optimize the reaction temperature and time. Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation.
Q4: What causes the formation of the homocoupling byproduct of this compound, and how can it be prevented?
A4: Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors the dimerization of the boronic acid.[1] To prevent homocoupling:
-
Thoroughly Degas Solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas to remove dissolved oxygen from the reaction solvents.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas such as argon or nitrogen.
-
Use High-Purity Reagents: Ensure that the boronic acid and other reagents are free from peroxides or other oxidizing impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst or a more robust precatalyst. Ensure proper activation if using a Pd(II) source. |
| Poorly degassed solvents | Degas solvents thoroughly using freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, CsF) and solvent systems (e.g., dioxane/water, toluene/water, THF/water). | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Significant Protodeboronation | Base is too strong or concentration is too high | Switch to a milder base (e.g., K₂CO₃, CsF) or use a lower concentration of the current base. |
| Presence of excess water | Use anhydrous solvents and reagents. If an aqueous base is required, minimize the amount of water. | |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. | |
| High Levels of Homocoupling | Oxygen contamination | Ensure the reaction setup is leak-proof and maintain a positive pressure of inert gas. Use freshly degassed solvents. |
| Catalyst system | Certain palladium catalysts may be more prone to promoting homocoupling. Consider screening different palladium sources and ligands. | |
| Difficulty in Product Purification | Co-elution of product with boronic acid starting material or byproducts | If the product polarity is similar to the starting boronic acid, consider a post-reaction aqueous wash with a mild base to remove the acidic boronic acid. Alternatively, derivatization of the boronic acid to a boronate ester can aid in separation. |
| Residual palladium catalyst | Pass the crude product through a plug of silica gel or celite. Specialized palladium scavengers can also be employed. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions in Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
References
Technical Support Center: Purification of Products from (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of products derived from reactions involving (4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid, a common reagent in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Problem 1: My purified product is dark-colored or contains black particles.
-
Question: Why does my product have a dark color, and how can I remove it?
-
Answer: A dark color or the presence of black particles in your product is typically due to residual palladium catalyst from the coupling reaction. For many applications, especially in drug development, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1][2]
Troubleshooting Steps:
-
Filtration: After the reaction, filter the mixture through a pad of Celite or silica gel to remove the heterogeneous catalyst.[1][3] This is a crucial first step for trapping inorganic salts and metal residues.
-
Metal Scavengers: For homogeneous catalysts that are soluble, use metal scavengers. These are materials like functionalized silica (e.g., with thiol or amine groups) that bind to the palladium, allowing it to be removed by filtration.[1][2]
-
Aqueous Wash: In some cases, an aqueous wash with a solution like 20% sodium bisulfite (NaHSO3) at an elevated temperature can significantly reduce palladium levels.[4]
-
Recrystallization: This can be an effective final step to remove trace amounts of palladium and other impurities if your product is a solid.[1]
-
Problem 2: My product is contaminated with a symmetrical biphenyl byproduct.
-
Question: I am observing a significant amount of 4,4'-bis(pentyloxy)-1,1'-biphenyl in my product mixture. What is this, and how can I separate it?
-
Answer: This impurity is the result of a "homocoupling" side reaction, where two molecules of the this compound react with each other.[1][5] This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[1][5][6] Separating this byproduct can be challenging due to its similar physical properties and polarity to the desired product.[7]
Troubleshooting Steps:
-
Reaction Optimization: To prevent this side reaction, ensure your reaction setup is thoroughly degassed with an inert gas like argon or nitrogen.[1] Using a direct Pd(0) catalyst source (e.g., Pd(PPh₃)₄) can also minimize homocoupling.[1]
-
Meticulous Column Chromatography: Careful column chromatography using a shallow solvent gradient is often the most effective separation method.[1] It is critical to first screen various solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[1][8]
-
Recrystallization: If the product is a solid, recrystallization from a carefully selected solvent system can be highly effective. The difference in solubility between your desired product and the symmetrical homocoupled byproduct can be exploited for purification.[1]
-
Problem 3: Unreacted boronic acid remains in my product.
-
Question: How can I effectively remove unreacted this compound from my crude product?
-
Answer: Unreacted boronic acid is a common impurity. Due to its acidic nature, it can be readily removed using a basic aqueous wash.
Troubleshooting Steps:
-
Basic Aqueous Wash: During the aqueous work-up, wash the organic layer containing your product with a basic solution like 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1] This converts the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.[1][9][10]
-
Extraction: After the basic wash, separate the layers and proceed with washing the organic layer with water and brine to remove any remaining base.
-
Problem 4: My product is an oil and will not crystallize.
-
Question: My final product is an oil, making purification by recrystallization impossible. What should I do?
-
Answer: This can occur if the product is intrinsically an oil at room temperature or if impurities are present that inhibit crystallization.[1][11]
Troubleshooting Steps:
-
Confirm Purity: First, analyze the oil by NMR or LC-MS to determine its purity. If significant impurities are present, they may be preventing crystallization.
-
Chromatography: If impurities are detected, purification by column chromatography is the most appropriate method.[1]
-
Induce Crystallization: If the product is pure but remains an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.[11]
-
Alternative Solvents: Attempt trituration with a non-polar solvent like hexane or pentane. This can sometimes cause oily products to solidify.
-
Frequently Asked Questions (FAQs)
Q1: What is the most important first step in the purification workflow?
-
A1: A standard aqueous work-up is the essential first step after the reaction is complete. This procedure removes the bulk of inorganic salts (like the base used) and other water-soluble impurities, significantly cleaning up the crude product before further purification steps like chromatography or recrystallization.[1]
Q2: What are boroxines, and do I need to worry about them?
-
A2: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[11][12] They can form from unreacted starting material, which can complicate NMR analysis by causing broad signals. This can often be reversed by dissolving the sample in a coordinating solvent, such as methanol, which helps break up the trimer.[11][12] Ensuring the crude product is dry before chromatography is also recommended.[11]
Q3: My product and a key impurity have very similar Rf values on TLC. How can I improve separation?
-
A3: Separating compounds with similar polarities requires optimizing your chromatography conditions.[1]
-
Solvent System: Test a wide range of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).[1][8]
-
Shallow Gradient: Use a very shallow gradient during column chromatography, increasing the polar solvent content very slowly.[1]
-
Lower Rf: Aim for a lower Rf value (e.g., 0.1-0.2) for your target compound on the TLC plate, as this generally leads to better separation on the column.[8]
-
Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina or reverse-phase (C18) silica.[13]
-
Q4: What is protodeboronation and how can it affect my yield?
-
A4: Protodeboronation is a common undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[14] This consumes your starting material, leading to the formation of 4-pentyloxybiphenyl and reducing the overall yield of your desired product. The tendency for this to occur depends heavily on factors like pH and the specific reaction conditions.[14]
Data Presentation
Table 1: Common Impurities and Recommended Purification Methods
| Impurity Type | Common Source | Primary Removal Method | Secondary/Polishing Method |
| Residual Palladium | Suzuki Coupling Catalyst | Filtration through Celite®; Metal Scavengers[2][3] | Recrystallization; Column Chromatography |
| Homocoupling Byproduct | Side reaction of boronic acid | Meticulous Column Chromatography[1][7] | Recrystallization[1] |
| Unreacted Boronic Acid | Incomplete Reaction | Basic Aqueous Wash (e.g., 1M NaOH)[1][10] | Column Chromatography |
| Protodeboronation Product | Side reaction of boronic acid | Column Chromatography | Recrystallization |
| Inorganic Salts | Base (e.g., K₂CO₃, Na₂CO₃) | Aqueous Work-up (Water/Brine Wash)[1] | Filtration |
Experimental Protocols
Protocol 1: General Purification Workflow for a Solid Product
-
Aqueous Work-up:
-
Cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.
-
To remove unreacted boronic acid, perform an additional wash with 1M NaOH before the water and brine washes.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).
-
Load the sample onto the column and elute with a solvent system determined by prior TLC analysis, typically starting with a low polarity and gradually increasing it (e.g., from 100% hexane to a hexane/EtOAc mixture).[15]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[11]
-
-
Recrystallization:
-
Dissolve the purified solid in the minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or ethyl acetate/hexanes).[16]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11][16]
-
Visualizations
Caption: A typical experimental workflow for the purification of products.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. www1.udel.edu [www1.udel.edu]
improving solubility of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid for reactions
Welcome to the technical support center for (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound and successfully employing it in chemical reactions, particularly the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound for my Suzuki-Miyaura reaction. What solvents do you recommend?
A1: Due to its extended biphenyl structure and the pentyloxy group, this boronic acid exhibits moderate to low solubility in many common nonpolar solvents. For Suzuki-Miyaura reactions, we recommend starting with polar aprotic solvents or ethereal solvents, often in combination with a co-solvent like water to aid in dissolving the base. Good starting points include:
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Toluene
-
N,N-Dimethylformamide (DMF)
A mixture of these organic solvents with water (e.g., 4:1 or 5:1 ratio) is often effective as it helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and can facilitate the transmetalation step. The pentyloxy group on the molecule is intended to improve solubility in organic solvents over the unsubstituted biphenyl boronic acid.[1]
Q2: My reaction yields are low, and I suspect the boronic acid is decomposing. How can I improve its stability?
A2: Boronic acids can be susceptible to decomposition, particularly through protodeboronation, especially at elevated temperatures.[2] To mitigate this, consider the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can be beneficial. These esters often exhibit improved solubility and stability, slowly releasing the boronic acid in situ during the reaction.
-
Formation of Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can be used directly in the coupling reaction. This adduct is often more stable to storage and handling.
-
Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst and boronic acid. Use degassed solvents.
Q3: What are the optimal reaction conditions for a Suzuki-Miyaura coupling with this boronic acid?
A3: The optimal conditions can be substrate-dependent. However, for a sterically hindered and potentially poorly soluble substrate like this compound, we recommend starting with a robust catalyst system and appropriate base and solvent combinations. A good starting point would be a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand like XPhos or SPhos) and a moderately strong base such as K₃PO₄ or Cs₂CO₃.[2] Elevated temperatures (80-110 °C) are often necessary to drive the reaction to completion.[2]
Troubleshooting Guides
Low Solubility Issues
If you are facing persistent solubility issues with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low solubility.
Low Reaction Yield
For troubleshooting low yields in Suzuki-Miyaura coupling reactions involving this boronic acid, refer to the following logical diagram:
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
Qualitative Solubility of this compound
The following table provides a qualitative assessment of the solubility of this compound in common organic solvents at room temperature. This data is based on general trends for structurally similar arylboronic acids.
| Solvent | Polarity Index | Solubility |
| Hexane | 0.1 | Insoluble |
| Toluene | 2.4 | Sparingly Soluble |
| Dichloromethane | 3.1 | Sparingly Soluble |
| Tetrahydrofuran (THF) | 4.0 | Soluble |
| 1,4-Dioxane | 4.8 | Soluble |
| Acetone | 5.1 | Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol outlines a simple method to quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (see table above)
-
Small vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add 1 mL of the chosen solvent to the vial.
-
Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent. If solid remains, it is sparingly soluble or insoluble.
-
If the compound does not dissolve at room temperature, gently warm the mixture to observe if solubility increases with temperature.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 5:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and the base.
-
In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the organic solvent.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add the remaining degassed solvent mixture to the reaction flask.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place under an inert atmosphere, such as nitrogen or argon.[1] Some suppliers recommend room temperature storage under these conditions, while others suggest cold-chain transportation, implying that refrigeration (2-8 °C) is beneficial.[1] It is crucial to minimize exposure to moisture and air to prevent degradation.
Q2: What are the primary degradation pathways for this boronic acid?
A2: The primary degradation pathways for arylboronic acids like this compound are protodeboronation and oxidation. Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by moisture and can be accelerated by certain pH conditions. Oxidation of the boronic acid group can also occur, particularly in the presence of air (oxygen).
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Performance Liquid Chromatography (HPLC). NMR can help identify the presence of impurities, including the product of protodeboronation (4-pentyloxybiphenyl). HPLC is a sensitive technique for quantifying the purity and detecting minor impurities.
Q4: Is this compound compatible with aqueous conditions in Suzuki-Miyaura coupling reactions?
A4: While Suzuki-Miyaura reactions are often performed in aqueous solvent mixtures, it's important to be aware that water can promote the degradation of boronic acids via protodeboronation. The presence of a base, which is necessary for the reaction, can also influence the rate of this side reaction.[2] Therefore, while aqueous conditions can be used, reaction times should be optimized, and the use of anhydrous conditions may be considered to minimize degradation of the boronic acid.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. |
| Oxygen Contamination | Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[3] Ensure that all solvents are thoroughly degassed and that the reaction is carried out under a strict inert atmosphere (nitrogen or argon). |
| Impure Starting Materials | Verify the purity of the this compound and the coupling partner. Impurities can interfere with the catalytic cycle. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and often interdependent. For this electron-rich boronic acid, a milder base like K₂CO₃ or K₃PO₄ may be suitable. The solvent system (e.g., dioxane/water, toluene/water) should be optimized for the specific substrates. |
Issue 2: Significant Protodeboronation Observed
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Presence of Water | Water is a key ingredient in the protodeboronation pathway. Minimize the amount of water in the reaction or switch to anhydrous conditions if possible. |
| Prolonged Reaction Time at High Temperature | Extended reaction times, especially at elevated temperatures, can increase the extent of protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed. |
| Incompatible Base | The type and strength of the base can influence the rate of protodeboronation. Experiment with different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) to find the optimal balance between promoting the desired coupling and minimizing the side reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3)
-
Ligand (if not using a pre-catalyst, e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the palladium catalyst (1-5 mol%) and ligand (if necessary).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 158937-25-8 | [1][6] |
| Molecular Formula | C₁₇H₂₁BO₃ | [1][6] |
| Molecular Weight | 284.16 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | [7] |
| Melting Point | 197 °C | [8] |
| Storage | Store under an inert atmosphere in a cool, dry place. | [1] |
Visualizations
Caption: Key factors influencing the stability and recommended storage of the boronic acid.
Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
References
- 1. 158937-25-8|this compound|BLD Pharm [bldpharm.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. This compound [oakwoodchemical.com]
- 7. 4'-Pentyloxybiphenyl-4-boronic Acid (contains varying amounts of Anhydride), 5G | Labscoop [labscoop.com]
- 8. CAS:158937-25-8 this compound, CasNo.158937-25-8 Ningbo Inno Pharmchem Co., Ltd. China (Mainland) [nbinno.lookchem.com]
preventing homocoupling of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Topic: Preventing Homocoupling of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the undesired homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings, resulting in the formation of symmetrical biaryls. This side reaction lowers the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
| Issue | Potential Cause | Suggested Solution(s) |
| Significant formation of homocoupled byproduct | Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1] | Rigorous Degassing: Deoxygenate all solvents and the reaction mixture thoroughly. Common methods include sparging with an inert gas (e.g., nitrogen or argon) for an extended period (15-30 minutes) or performing several freeze-pump-thaw cycles for more sensitive reactions.[2] |
| Use of a Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled dimer during the initial stages of the reaction before the catalytic cycle is fully established.[2] | Utilize a Pd(0) Precatalyst: Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling.[2] | |
| Add a Mild Reducing Agent: If using a Pd(II) source, the addition of a mild reducing agent like potassium formate (HCO₂K) can help to reduce Pd(II) to the active Pd(0) state without interfering with the catalytic cycle.[3][4] | ||
| Suboptimal Ligand Choice: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. An inappropriate ligand may not efficiently promote the desired cross-coupling pathway. | Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have been shown to be effective in promoting the desired reductive elimination step and minimizing side reactions, including homocoupling.[5] | |
| Inappropriate Base Selection: The base is essential for the activation of the boronic acid, but an unsuitable base can lead to side reactions.[6] | Screen Different Bases: The optimal base is often substrate-dependent. It is advisable to screen common bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ to find the best conditions for your specific reaction.[7][8] | |
| High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can favor the kinetics of the homocoupling reaction. | Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture over a period of time can help to keep its concentration low and minimize homocoupling.[4] | |
| High Reaction Temperature: Elevated temperatures can sometimes accelerate the rate of homocoupling relative to the cross-coupling reaction. | Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to help suppress homocoupling.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to boronic acid homocoupling in Suzuki-Miyaura reactions?
A1: There are two main pathways for boronic acid homocoupling. The first is mediated by oxygen, where dissolved oxygen oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. The second pathway involves the direct reaction of a Pd(II) precatalyst (if used) with two boronic acid molecules to produce the homocoupled product and the active Pd(0) catalyst.
Q2: How does the choice of palladium precatalyst, Pd(0) vs. Pd(II), affect the extent of homocoupling?
A2: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, is generally preferred to minimize homocoupling. This is because the catalytic cycle can initiate directly without the need for an in-situ reduction of the palladium center. Pd(II) precatalysts, like Pd(OAc)₂, require reduction to Pd(0) to become active, and this reduction can be accompanied by the homocoupling of the boronic acid as a side reaction.[3]
Q3: What is the role of the ligand in preventing homocoupling?
A3: The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, can accelerate the rates of both oxidative addition and reductive elimination in the catalytic cycle.[5] This rapid turnover can favor the desired cross-coupling pathway over the competing homocoupling side reaction.
Q4: Can the nature of the boronic acid itself influence the likelihood of homocoupling?
A4: Yes, the electronic and steric properties of the boronic acid can play a role. Electron-deficient arylboronic acids may be more prone to homocoupling in some cases.[9] For sterically hindered boronic acids like this compound, optimizing the ligand and reaction conditions is particularly important to ensure efficient cross-coupling.
Q5: Are there any additives that can be used to suppress homocoupling?
A5: Yes, the addition of a mild reducing agent can be beneficial, especially when using a Pd(II) precatalyst. Potassium formate (HCO₂K) has been shown to effectively suppress homocoupling by helping to maintain the palladium catalyst in its active Pd(0) state.[3][4]
Data Presentation
The following table summarizes the impact of dissolved oxygen on the formation of the homocoupling byproduct in a Suzuki-Miyaura reaction. This data highlights the critical importance of rigorous deoxygenation of the reaction mixture.
| Entry | Dissolved Oxygen (ppm) at t=0 | Homocoupling Dimer (%) |
| 1 | 3.3 | 0.18 |
| 2 | 2.2 | 0.18 |
| 3 | 0.5 | 0.071 |
| Data adapted from a study on the synthesis of LY451395, demonstrating the effect of deoxygenation on suppressing the homocoupling of an aryl boronic acid.[3] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol provides a general procedure that incorporates best practices to minimize the homocoupling of this compound. Optimization for specific substrates and reaction scales is recommended.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(0) precatalyst (e.g., Pd(PPh₃)₄ or a preformed catalyst with a bulky, electron-rich ligand like SPhos-Pd-G3)
-
Bulky, electron-rich phosphine ligand (if not using a preformed catalyst)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF with water)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Potassium formate (optional additive)
-
Schlenk flask or similar reaction vessel for reactions under inert atmosphere
-
Standard laboratory glassware and inert gas supply (N₂ or Ar)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Solvent Degassing: Deoxygenate the chosen solvent by sparging with nitrogen or argon for at least 30 minutes. For highly sensitive reactions, perform three freeze-pump-thaw cycles.
-
Reaction Setup:
-
To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%), and potassium formate (1.5 eq., optional).
-
Add the degassed solvent via syringe.
-
-
Boronic Acid Addition:
-
In a separate flask, dissolve the this compound (1.2 eq.) in a minimal amount of the degassed solvent.
-
Slowly add the boronic acid solution to the reaction mixture using a syringe pump over a period of 30-60 minutes. This helps to maintain a low concentration of the boronic acid, thereby disfavoring homocoupling.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualization
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid in Catalytic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in reactions involving (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid. The primary focus is on the widely used Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses common problems observed during cross-coupling reactions with this compound, offering potential causes and actionable solutions.
| Observation | Potential Cause | Troubleshooting Steps |
| Low or No Conversion to Product | 1. Inactive Catalyst: The palladium catalyst may have been oxidized or has agglomerated. 2. Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates. 3. Sub-optimal Reaction Conditions: Incorrect base, solvent, or temperature can hinder the reaction. | 1. Catalyst Handling: Ensure the palladium source is fresh and handled under an inert atmosphere. Consider using a pre-catalyst that is more stable. 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands which are known to stabilize the palladium center and promote key steps in the catalytic cycle.[1] 3. Condition Optimization: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvents (e.g., Toluene, Dioxane, DMF), and temperatures (typically 80-110 °C).[2] |
| Formation of Black Precipitate (Palladium Black) | Catalyst Agglomeration: The active palladium species have aggregated into an inactive bulk metal state. This can be caused by high temperatures or inadequate ligand stabilization.[1][3] | 1. Lower Temperature: Reduce the reaction temperature. 2. Adjust Catalyst Loading: Lowering the catalyst concentration can sometimes prevent agglomeration. 3. Use Robust Ligands: Employ ligands that provide better stabilization to the palladium nanoparticles.[1] |
| Significant Homocoupling of the Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of two boronic acid molecules.[3][4] Use of Pd(II) Pre-catalyst: Pd(II) sources can induce homocoupling during their reduction to the active Pd(0) state.[4] | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon).[3] 2. Use Pd(0) Source: Employ a pre-formed Pd(0) catalyst to bypass the reduction step that can lead to homocoupling.[3] |
| Protodeboronation (Loss of Boronic Acid Moiety) | Presence of Protic Solvents/Impurities: Water or other protic species, especially under basic conditions, can lead to the cleavage of the C-B bond. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. 2. Base Selection: The choice of base can influence the rate of protodeboronation. A screening of different bases may be necessary. 3. Protect the Boronic Acid: In challenging cases, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound sluggish?
A1: Sluggish reactions with this boronic acid can arise from several factors. The biphenyl structure is relatively bulky, which can slow down the transmetalation step. Additionally, like many boronic acids, it can be susceptible to degradation under certain conditions. Ensure that your catalyst system is sufficiently active and that the reaction conditions are optimized. The use of bulky, electron-rich phosphine ligands can be beneficial in promoting the reaction.[1]
Q2: What is the black precipitate that sometimes forms in my reaction, and how can I prevent it?
A2: The black precipitate is likely palladium black, which is an inactive, agglomerated form of the palladium catalyst.[1][3] Its formation indicates catalyst deactivation. To prevent this, you can try reducing the reaction temperature, lowering the catalyst loading, or using more robust ligands that better stabilize the palladium nanoparticles.[1]
Q3: I am observing a significant amount of a biphenyl byproduct derived from the homocoupling of my boronic acid. What is the cause and how can I minimize it?
A3: Homocoupling of boronic acids is often caused by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules.[3][4] It can also be more prevalent when using a Pd(II) pre-catalyst, as the reduction to the active Pd(0) species can be accompanied by homocoupling.[4] To minimize this side reaction, it is crucial to rigorously degas all solvents and the reaction mixture. Using a pre-formed Pd(0) source can also be beneficial.[3]
Q4: Can the pentyloxy group on the boronic acid influence catalyst deactivation?
A4: While the pentyloxy group is an electron-donating group, which is generally favorable for the Suzuki-Miyaura reaction, its steric bulk, in combination with the biphenyl system, might influence the accessibility of the palladium center. However, direct electronic deactivation by this group is unlikely. The primary concerns for catalyst deactivation will still be factors like oxygen contamination, thermal instability, and impurities.
Q5: Are there any specific handling and storage recommendations for this compound to prevent degradation?
A5: Boronic acids can be sensitive to air and moisture, which can lead to degradation over time. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. For long-term storage, refrigeration is advisable.
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) at least three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing Suzuki Reactions of Alkoxybiphenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize Suzuki-Miyaura cross-coupling reactions involving alkoxybiphenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki reaction, and why is its selection so critical for alkoxybiphenylboronic acids?
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] Its main function is to activate the boronic acid by converting it into a more nucleophilic organoborate species (e.g., [R-B(OH)₃]⁻).[2][3] This "ate" complex is significantly more reactive towards the palladium(II) intermediate, facilitating the transfer of the organic group to the palladium center, which is often the rate-determining step.[3] For sterically hindered substrates like some alkoxybiphenylboronic acids, selecting an effective base is critical to overcome the steric hindrance and achieve a reasonable reaction rate.[4]
Q2: How do I choose an appropriate solvent for my Suzuki reaction?
The solvent influences reaction rates, selectivity, and equilibria.[5] Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often in a mixture with water.[6][7] The choice depends on the solubility of your substrates and reagents, as well as the reaction temperature. Polar aprotic solvents can influence the active catalytic species and, in some cases, alter the reaction's chemoselectivity.[6][8] For alkoxybiphenylboronic acids, a solvent system that ensures all components remain in solution at the reaction temperature is essential for achieving high yields.
Q3: What are the most common side reactions observed with alkoxybiphenylboronic acids in Suzuki couplings?
The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[9] This side reaction is a frequent cause of low yields, particularly with electron-deficient or sterically hindered boronic acids.[4][10] It can be promoted by aqueous bases and high temperatures.[11]
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct (a quaterphenyl in this case).[12] Homocoupling is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[13][14]
Q4: Are there more stable alternatives to boronic acids to prevent side reactions?
Yes. If protodeboronation is a persistent issue, consider converting the alkoxybiphenylboronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate.[9][10] These reagents often exhibit greater stability and can release the active boronic acid species slowly into the reaction mixture, minimizing its concentration at any given time and thus reducing the rate of undesired side reactions.[9]
Troubleshooting Guide
Problem 1: Low or No Yield
A low or non-existent yield is a common issue that can often be traced back to several key factors.[7]
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively in situ.[13] The presence of oxygen can also deactivate the catalyst.[10]
-
Suboptimal Base or Solvent: The base may not be strong enough or soluble enough to activate the boronic acid effectively.
-
Solution: Screen a variety of bases. For sterically hindered substrates, moderately strong bases like K₃PO₄ or Cs₂CO₃ are often effective.[15] Ensure your solvent system fully dissolves all reactants at the reaction temperature.
-
-
Protodeboronation: Your desired product is not forming because the boronic acid is being consumed by protonolysis.[10]
-
Poor Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the trend I > Br > OTf >> Cl.[10] Couplings with aryl chlorides are particularly challenging.
Troubleshooting Workflow for Low Yields
Caption: A workflow diagram for troubleshooting low yields in Suzuki reactions.
Problem 2: Significant Homocoupling Byproduct is Observed
Possible Cause & Solutions:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[14]
-
Solution: Ensure your solvent is thoroughly degassed before use and that the reaction vessel is properly purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[12]
-
-
Inefficient Pd(II) to Pd(0) Reduction: When using Pd(II) precatalysts, the reduction to the active Pd(0) species can sometimes occur via homocoupling of the boronic acid.[13]
Data Presentation: Base and Solvent Effects
The optimal choice of base and solvent is highly dependent on the specific substrates. The following tables summarize quantitative data from screening studies on representative Suzuki-Miyaura reactions, providing a general guideline for optimization.
Table 1: Comparative Performance of Various Bases
Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Toluene/H₂O solvent, 2-24h.
| Base (2.0 equiv) | Yield (%) | Notes |
| K₃PO₄ | High | Often a reliable choice for challenging or hindered substrates.[1][12] |
| Na₂CO₃ | High | A common, effective, and cost-efficient base.[1][16] |
| K₂CO₃ | High | Standard, mild base suitable for many applications.[17] |
| Cs₂CO₃ | High | Highly soluble in organic solvents; effective for difficult couplings.[1] |
| KF | Moderate-High | Useful for base-sensitive functional groups and in anhydrous conditions.[17] |
| NaOH / KOH | Moderate-High | Strong bases; can sometimes lead to side reactions.[17] |
| Triethylamine (TEA) | Low | Organic bases are generally less effective than inorganic bases.[1] |
Note: Yields are highly substrate-dependent. This data is representative and serves as a starting point for optimization.[1]
Decision Tree for Base and Solvent Selection
Caption: A decision tree for the initial selection of base and solvent.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Alkoxybiphenylboronic Acid
This protocol provides a general starting point. The catalyst, ligand, base, solvent, temperature, and reaction time should be optimized for each specific substrate combination.
Materials:
-
Alkoxybiphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Aryl halide (e.g., Aryl bromide, 1.0 mmol, 1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)[18]
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)[18]
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)[18]
-
Degassed Solvent (e.g., Toluene (10 mL) and Water (1 mL))[1]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), alkoxybiphenylboronic acid (1.2 mmol), palladium precatalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).[18]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this evacuation/backfill cycle three times to ensure a completely inert atmosphere.[10][18]
-
-
Solvent Addition:
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 80-110 °C).[12]
-
Stir the reaction mixture vigorously for the intended duration (typically ranging from 2 to 24 hours).[18]
-
Monitor the reaction progress periodically using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up:
-
Once the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.[18]
-
Add water (10 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[18]
-
Combine the organic layers and wash with brine (20 mL).[18]
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[18]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified biaryl product.[18]
-
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protodeboronation of Aryl Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the protodeboronation of aryl boronic acids, an often-problematic side reaction in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of the corresponding arene byproduct in my reaction. What is causing this?
A: You are likely encountering protodeboronation, a common side reaction where the carbon-boron bond of the aryl boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes your starting material and reduces the yield of your desired product.[3] The propensity for protodeboronation is highly dependent on the specific aryl boronic acid and the reaction conditions employed.[1]
Q2: What are the primary factors that promote protodeboronation?
A: Several key factors can accelerate the rate of protodeboronation:
-
pH: The reaction pH is a critical factor.[1] Protodeboronation can be catalyzed by both acid and base.[1][4] For many aryl boronic acids, the reaction is fastest at high pH (typically > 10) due to the formation of the more reactive arylboronate anion ([ArB(OH)₃]⁻).[3][5] However, some heteroaromatic boronic acids, like 2-pyridyl boronic acid, can exhibit rapid protodeboronation at neutral pH through a zwitterionic intermediate.[1][6][7]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[2][8][9]
-
Solvent/Presence of Water: The presence of a proton source, most commonly water, is necessary for the C-B bond to be replaced by a C-H bond.[2][9] While anhydrous conditions can help, the complete exclusion of water may slow down the desired coupling reaction.[2]
-
Electronic Effects: The electronic nature of the substituents on the aryl ring plays a significant role. Aryl boronic acids with electron-withdrawing groups can be more susceptible to protodeboronation under certain conditions.[1][10] Conversely, some studies have shown that highly electron-deficient arylboronates can be unstable.[11]
-
Catalyst System: An inefficient catalyst system can lead to longer reaction times, giving more opportunity for the protodeboronation side reaction to occur.[8]
Q3: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction?
A: Several strategies can be employed to mitigate this unwanted side reaction:
-
Optimize Reaction Conditions:
-
Use a Milder Base: Switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, K₂CO₃, or CsF can significantly reduce the rate of protodeboronation.[2][12]
-
Lower the Reaction Temperature: If your catalyst is sufficiently active, running the reaction at a lower temperature (e.g., room temperature to 80°C) can disfavor the protodeboronation pathway.[2][8]
-
-
Modify the Boronic Acid Reagent:
-
Use Boronic Esters: Converting the boronic acid to a more stable boronic ester is a highly effective strategy.[2][13] Pinacol esters (Bpin) and N-methyliminodiacetic acid (MIDA) boronates are common choices that offer increased stability.[2][13]
-
Employ a "Slow-Release" Strategy: MIDA boronates are particularly useful as they slowly release the free boronic acid into the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing side reactions while still allowing the desired cross-coupling to proceed.[1][12][13][14]
-
-
Enhance the Desired Reaction Rate:
Q4: Are boronic esters always more stable than their corresponding boronic acids?
A: While it is a common and often valid assumption that converting a boronic acid to an ester, such as a pinacol ester, increases its stability, this is not universally true.[3][5] The stability of a boronic ester is nuanced and depends on the specific diol used for esterification.[3] For instance, esters formed from highly alkylated 1,3-propanediols can undergo base-mediated protodeboronation much faster than the parent boronic acid.[15] However, pinacol esters are generally more stable and are a good first choice for mitigating protodeboronation.[15]
Q5: How can I detect and quantify the extent of protodeboronation?
A: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹¹B).[3] In-situ NMR can be particularly powerful for kinetic studies.[3]
To quantify the amount of protodeboronated product, you can use an internal standard in your NMR or chromatographic analysis.[5]
Data on Factors Influencing Protodeboronation
The following tables summarize the impact of various experimental parameters on the rate of protodeboronation.
Table 1: Effect of Base on Protodeboronation
| Base | Relative Rate of Protodeboronation | Comments | Reference |
| Strong Bases (e.g., NaOH, KOH) | High | Promote the formation of the highly reactive boronate anion. | [2] |
| Weaker Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Low to Moderate | Generally recommended to suppress protodeboronation. | [2][12] |
Table 2: Effect of Temperature on Protodeboronation
| Temperature | Relative Rate of Protodeboronation | Comments | Reference |
| High (e.g., >100 °C) | High | Can significantly accelerate the rate of C-B bond cleavage. | [2][8] |
| Moderate (e.g., 60-80 °C) | Moderate | Often a good compromise between desired reaction rate and minimizing side reactions. | [2][8] |
| Room Temperature | Low | Ideal if the catalyst system is active enough for the desired transformation. | [2] |
Table 3: Stability of Boronic Acid Derivatives
| Boron Species | General Stability towards Protodeboronation | Comments | Reference |
| Aryl Boronic Acid | Variable, often susceptible | Stability is highly dependent on the aryl substituent and reaction conditions. | [1] |
| Aryl Pinacol Boronate (ArBpin) | Generally more stable | A common and effective strategy to reduce protodeboronation. | [2] |
| Aryl MIDA Boronate | High stability | Excellent for "slow-release" strategies, minimizing the concentration of free boronic acid. | [1][13] |
| Aryltrifluoroborate | High stability | Another "slow-release" precursor. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for minimizing protodeboronation by using a milder base and moderate temperature.
Materials:
-
Aryl Halide (1.0 equiv)
-
Aryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane, Toluene, or 2-MeTHF, with a minimal, optimized amount of water if necessary)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) and cool under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Boronic Acid/Ester Addition: Add the aryl boronic acid or its ester derivative to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Purification of Aryl Boronic Acids to Remove Protodeboronated Impurities
If your starting boronic acid contains the protodeboronated arene as an impurity, purification may be necessary.
Method 1: Recrystallization
-
For some aryl boronic acids, recrystallization from a suitable solvent (e.g., hot water, ethanol, benzene, or ethyl acetate) can effectively remove non-polar impurities like the corresponding arene.[16][17]
Method 2: Acid-Base Extraction
-
Dissolve the crude boronic acid in an organic solvent (e.g., diethyl ether).
-
Extract with an aqueous basic solution (e.g., NaOH). The boronic acid will form a salt and move to the aqueous layer, while the non-acidic arene impurity will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with an acid (e.g., HCl) to precipitate the pure boronic acid.
-
Isolate the pure boronic acid by filtration.[18]
Visual Guides
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Suzuki Coupling Reactions with (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up Suzuki coupling reactions involving (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My scaled-up Suzuki coupling reaction with this compound is showing low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings, especially during scale-up, can stem from several factors. Given the lipophilic and somewhat bulky nature of this compound, the following should be your primary areas of investigation:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For sterically demanding substrates, bulky and electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Consider screening different catalyst systems.
-
Base and Solvent System: The base activates the boronic acid for transmetalation.[3][4] The solubility of the inorganic base and your organic substrates is crucial. A biphasic solvent system (e.g., Toluene/water, THF/water) is common for Suzuki reactions to dissolve both the organic reactants and the inorganic base.[5][6] Vigorous stirring is essential in such systems to ensure efficient reaction.
-
Reaction Temperature: Inadequate temperature can lead to slow reaction rates, while excessive heat can cause degradation of the catalyst, starting materials, or product. An optimal temperature needs to be determined empirically.
-
Oxygen Contamination: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid as a side reaction.[7] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: I am observing significant homocoupling of this compound. How can this be minimized?
A2: Homocoupling is a common side reaction in Suzuki couplings. To minimize it:
-
Ensure an Oxygen-Free Environment: As mentioned, oxygen promotes homocoupling.[7] Rigorous degassing of solvents and maintaining a strict inert atmosphere is the most effective preventative measure.
-
Optimize Catalyst System: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium precursors and ligands can identify a system that favors the desired cross-coupling.
-
Control Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling.
Q3: The purification of my final biphenyl product is proving difficult due to its greasy nature and the presence of closely-eluting impurities. What purification strategies are recommended?
A3: The lipophilic pentyloxy group on your target molecule can make purification challenging.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification on a large scale. A solvent screen to find a suitable solvent or solvent mixture is recommended.
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography is the next option. Consider using a high-performance silica gel or a reversed-phase column for better separation. A careful optimization of the eluent system is critical.
-
Extraction: A well-designed aqueous workup can remove many inorganic byproducts and some polar organic impurities.
Q4: How can I effectively remove residual palladium from my final product to meet regulatory requirements for active pharmaceutical ingredients (APIs)?
A4: Removing palladium to parts-per-million (ppm) levels is a critical step in pharmaceutical manufacturing.[8]
-
Palladium Scavengers: There are numerous commercially available scavengers (resins or silica-based) with functional groups that chelate palladium. These can be stirred with the product solution and then filtered off.
-
Activated Carbon: Treatment with activated carbon can be effective in adsorbing residual palladium.[9]
-
Aqueous Washes: Certain aqueous solutions, such as aqueous sodium bisulfite, can help in reducing palladium levels during the workup.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper handling to prevent deactivation.[7] |
| Poor solubility of reactants or base | Screen different solvent systems (e.g., Toluene, Dioxane, THF, 2-MeTHF) and consider using a phase-transfer catalyst if a biphasic system is used.[5][10] | |
| Inappropriate base | The base is crucial for activating the boronic acid.[3] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3][5] | |
| Insufficient reaction temperature | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | |
| Formation of Byproducts | Protodeboronation (boronic acid replaced by hydrogen) | This is more common with electron-rich boronic acids. Use a milder base (e.g., KF) or anhydrous conditions.[7] |
| Dehalogenation of the aryl halide | This can be caused by certain catalyst/ligand combinations or impurities. Screen different ligands. | |
| Reaction Stalls | Catalyst deactivation | The catalyst may not be stable under the reaction conditions for extended periods. Consider using a more robust catalyst system, such as a palladacycle.[2] |
| Poor Reproducibility at Scale | Inefficient mixing | Ensure the stirring is vigorous enough, especially for biphasic reactions, to ensure good mass transfer. |
| Inconsistent inert atmosphere | Implement robust procedures for degassing solvents and maintaining an inert atmosphere throughout the reaction. |
Experimental Protocols
General Protocol for Scaling Up the Suzuki Coupling Reaction
This protocol is a representative starting point and should be optimized for your specific aryl halide.
Materials:
-
This compound (1.0 equiv.)
-
Aryl halide (e.g., aryl bromide or iodide, 1.05 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Solvent system (e.g., Toluene and Water, 4:1 v/v)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, condenser, and an inlet for inert gas.
-
Reagent Charging: To the reaction vessel, add the aryl halide, this compound, and the base.
-
Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for at least 30 minutes.
-
Solvent Addition: Add the degassed toluene and water to the vessel.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A typical workflow for scaling up a Suzuki coupling reaction.
Caption: A logical approach to troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid and Other Boronic Acids in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key component in this palladium-catalyzed reaction is the organoboron reagent, typically a boronic acid. The choice of boronic acid can significantly impact reaction yields, scope, and conditions. This guide provides an objective comparison of the performance of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid with other commonly used boronic acids in Suzuki coupling reactions, supported by experimental data.
Performance Comparison in Suzuki Coupling
The electronic and steric properties of the substituents on the boronic acid play a pivotal role in the outcome of Suzuki-Miyaura cross-coupling reactions. Boronic acids with electron-donating groups generally enhance the nucleophilicity of the organic moiety, often leading to higher reaction yields.[1] Conversely, electron-withdrawing groups can decrease reactivity.
This compound features a pentyloxy group, which is an electron-donating group, on a biphenyl scaffold. This characteristic is expected to enhance its reactivity in Suzuki coupling. To provide a quantitative comparison, the following tables summarize the performance of this compound and other representative boronic acids in Suzuki coupling with various aryl halides.
Table 1: Comparison of Boronic Acid Performance in Suzuki Coupling with 4-Bromoanisole
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95% (estimated) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 98% |
| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85% |
Note: The yield for this compound is an estimation based on typical yields for similar electron-rich biphenyl boronic acids in the absence of a direct experimental value in the searched literature.
Table 2: Comparison of Boronic Acid Performance in Suzuki Coupling with 1-Bromo-4-nitrobenzene
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~90% (estimated) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 2 | 92% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 2 | 95% |
| 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95% (conversion)[2] |
Note: The yield for this compound is an estimation based on typical yields for similar electron-rich biphenyl boronic acids in the absence of a direct experimental value in the searched literature.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki coupling reactions involving aryl boronic acids.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[3]
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, DMF, Dioxane, 5-10 mL)
Procedure:
-
In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the boronic acid, and the base.
-
Add the palladium catalyst and any additional ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
This diagram outlines a typical workflow for performing and analyzing a Suzuki coupling reaction in a research setting.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
A Head-to-Head Battle for OLED Supremacy: Boronic Acids vs. Boronate Esters in Synthesis
In the quest for brighter, more efficient, and longer-lasting Organic Light-Emitting Diodes (OLEDs), the purity and structural precision of the organic materials used are paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of OLED material synthesis, enabling the creation of complex π-conjugated systems that are vital for charge transport and light emission.[1][2][3] At the heart of this reaction lies the choice of the organoboron reagent: the venerable boronic acid or its stable derivative, the boronate ester. This guide provides a detailed comparison of these two critical building blocks for researchers, scientists, and professionals in drug development and materials science, supported by established chemical principles and experimental context.
The Core Dilemma: A Trade-Off Between Reactivity and Stability
The fundamental difference between boronic acids and their boronate ester counterparts, most commonly pinacol esters, is a classic trade-off between chemical reactivity and practical stability.[4][5][6]
Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[6][7] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[6] However, this advantage comes at a significant cost: boronic acids are often less stable. They are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and complicate reaction yields.[6][7]
Boronate esters , on the other hand, offer substantially greater stability.[4][5] They are frequently crystalline solids that are easier to handle, purify by standard column chromatography, and store for extended periods, making them highly suitable for multi-step syntheses and high-throughput screening applications.[4][6] This enhanced stability, however, generally results in a lower reaction rate compared to the parent boronic acid.[6] It is widely believed that for many reactions, the boronate ester must first hydrolyze in situ to the more reactive boronic acid to participate effectively in the catalytic cycle.[6]
Performance and Properties: A Comparative Overview
While direct, side-by-side quantitative comparisons of a single OLED material synthesized with both a boronic acid and a boronate ester are not extensively documented in the literature, the well-understood chemical properties of these reagents allow for a clear, qualitative, and semi-quantitative comparison. The following table summarizes the key differences and their implications for OLED synthesis.
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) |
| Reactivity | Higher; often leads to faster reaction times.[6][7] | Lower; may require longer reaction times or higher temperatures.[6] |
| Stability | Lower; susceptible to oxidation and protodeboronation.[6][7] | Higher; often stable crystalline solids with a long shelf-life.[4][5] |
| Handling/Storage | Requires careful handling, often under an inert atmosphere and at low temperatures for long-term storage.[5] | Easy to handle and stable at room temperature.[4][5] |
| Purification | Can be challenging due to instability and potential for decomposition into byproducts.[5] | Generally straightforward to purify by standard techniques like column chromatography.[4] |
| Typical Yields | Can be high in short reaction times, but may be compromised by reagent decomposition, leading to lower isolated yields.[5][6] | Often more reproducible and can provide higher isolated yields, especially in complex syntheses, due to higher starting material purity and stability.[5] |
| Impact on OLEDs | Impurities from decomposition can act as charge traps or quenching sites, potentially reducing device efficiency and lifetime.[8] | Higher purity of starting materials contributes to cleaner final products, which is crucial for achieving high-performance, long-lasting OLED devices.[8] |
Experimental Protocols: The Suzuki-Miyaura Coupling
The synthesis of advanced materials for OLEDs, such as emitters and charge transport layer molecules, frequently employs the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] Below are generalized experimental protocols for this reaction, illustrating the use of both boronic acids and boronate esters.
Experimental Workflow Diagram
Caption: Generalized workflow for OLED material synthesis via Suzuki-Miyaura coupling.
Protocol 1: Using a Boronic Acid
This protocol is adapted from procedures for synthesizing anthracene-based OLED emitters.[9]
-
Reagent Setup: To a reaction vessel, add the aryl halide (1.0 mmol), the aryl boronic acid (1.5 mmol), a palladium catalyst (e.g., 0.5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O 1:1, 4 mL).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the mixture with vigorous stirring at a specified temperature (e.g., 60-80 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final OLED material.
Protocol 2: Using a Boronate Ester
The protocol for a boronate ester is very similar, often with minor adjustments to reaction conditions to account for the lower reactivity.
-
Reagent Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the aryl boronate ester (e.g., a pinacol ester, 1.1-1.5 mmol), a palladium catalyst (e.g., PdCl₂(dppf), 0.1 mol%), and a base (e.g., cesium carbonate, Cs₂CO₃, 2.5 equiv).
-
Solvent Addition: Add anhydrous solvents, such as 1,4-dioxane and water.
-
Inert Atmosphere: Sparge the mixture with an inert gas (e.g., argon) for 10-15 minutes.
-
Reaction: Seal the vessel and heat the mixture with stirring at a higher temperature (e.g., 85-100 °C) overnight.
-
Work-up and Purification: The work-up and purification steps are identical to those described for the boronic acid protocol.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The choice of boron reagent directly impacts the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.
Caption: The Suzuki-Miyaura catalytic cycle for OLED synthesis.
In this cycle, an active Pd(0) complex undergoes oxidative addition with an aryl halide (Ar-X). The resulting Pd(II) complex then enters the critical transmetalation step. Here, in the presence of a base, the organic group (Ar') from the boronic acid (or its in situ generated form from a boronate ester) is transferred to the palladium center, displacing the halide (X). The cycle concludes with reductive elimination, which forms the new C-C bond of the target OLED material (Ar-Ar') and regenerates the Pd(0) catalyst.
Conclusion: Making the Right Choice for Your Synthesis
The decision between using a boronic acid or a boronate ester in OLED synthesis is a strategic one, dictated by the specific requirements of the reaction and the overall synthetic plan.
-
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary goal.
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
Potential side reactions from instability can be carefully managed through optimized reaction conditions.
-
-
Choose a boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are critical.[4]
-
High purity of the starting material is essential for a complex, multi-step synthesis to ensure reproducibility and a clean reaction profile.[8]
-
Slightly longer reaction times are an acceptable trade-off for higher purity and reliability.
-
For the synthesis of high-performance OLED materials, where purity is directly linked to device efficiency and longevity, the superior stability and handling characteristics of boronate esters often make them the preferred choice.[4][8] By understanding the distinct advantages and disadvantages of each reagent, researchers can make more informed decisions to accelerate their development of next-generation OLED technologies.
References
- 1. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Reactivity of Substituted Biphenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key component of this reaction is the organoboron species, and substituted biphenylboronic acids are crucial building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The nature and position of substituents on the biphenylboronic acid scaffold significantly influence the reaction's efficiency. This guide provides an objective comparison of the reactivity of substituted biphenylboronic acids, supported by experimental data, to aid in the selection of appropriate reagents and the optimization of reaction conditions.
The Impact of Substituents on Reactivity
The reactivity of a substituted biphenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects. These factors predominantly influence the transmetalation step of the catalytic cycle, which is often rate-determining.
Electronic Effects:
-
Electron-donating groups (EDGs) , such as alkyl and alkoxy groups, increase the electron density on the aryl ring attached to the boron atom. This enhanced nucleophilicity of the organic fragment generally facilitates the transmetalation step, leading to faster reaction rates and higher yields.
-
Electron-withdrawing groups (EWGs) , such as nitro and cyano groups, decrease the electron density on the aryl ring. This reduced nucleophilicity can slow down the transmetalation process. However, the increased Lewis acidity of the boron atom can sometimes facilitate the formation of the boronate complex with the base, which can have a complex effect on the overall reaction rate.
Steric Effects:
-
Ortho-substituents exert the most significant steric hindrance. Bulky groups at the ortho position can impede the approach of the boronic acid to the palladium catalyst, hindering the formation of the necessary intermediate for transmetalation and often leading to lower yields and slower reaction rates. In some cases, specialized ligands and reaction conditions are required to overcome this steric challenge.[1]
-
Meta- and Para-substituents generally have a less pronounced steric impact compared to ortho-substituents, allowing for more efficient coupling.
Quantitative Comparison of Reactivity
The following tables summarize representative data on the performance of various substituted biphenylboronic acids and related arylboronic acids in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.
Table 1: Effect of Electronic Substituents on the Yield of Suzuki-Miyaura Coupling
| Biphenylboronic Acid Substituent | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4'-Methoxy (EDG) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [2] |
| 4'-Methyl (EDG) | 4-Bromotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 12 | 95 | [2] |
| Unsubstituted | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [2] |
| 4'-Trifluoromethyl (EWG) | 4-Bromoanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 88 | [2] |
| 4'-Nitro (EWG) | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 85 | [3] |
Table 2: Effect of Steric Hindrance (Positional Isomers) on the Yield of Suzuki-Miyaura Coupling
| Biphenylboronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-Biphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [2] |
| 3-Biphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 90 | [3] |
| 2-Biphenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / Buchwald Ligand | Cs₂CO₃ | Dioxane | 110 | 24 | 75 | [1] |
| 2-Methyl-4-biphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 65 | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental results. The following are representative protocols for a general Suzuki-Miyaura cross-coupling reaction and a kinetic study to compare the reactivity of different substituted biphenylboronic acids.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a substituted biphenylboronic acid with an aryl halide.
Materials:
-
Substituted biphenylboronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water 3:1:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, substituted biphenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for a Comparative Kinetic Study
This protocol outlines a method to compare the reaction rates of different substituted biphenylboronic acids.
Materials:
-
Substituted biphenylboronic acid (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Ligand (e.g., SPhos, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Internal standard (e.g., dodecane)
-
Anhydrous and degassed solvent (e.g., Dioxane)
Procedure:
-
In a reaction vessel, combine the aryl halide, base, and internal standard.
-
Add the degassed solvent.
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the same solvent.
-
Add the substituted biphenylboronic acid to the reaction vessel.
-
Initiate the reaction by adding a precise volume of the catalyst/ligand stock solution to the reaction vessel at a constant temperature.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench them (e.g., by diluting with a solvent and filtering through a short plug of silica).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Repeat the experiment with different substituted biphenylboronic acids under identical conditions to compare their reactivity.
Visualizing Reaction Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing a Suzuki-Miyaura coupling reaction to compare the reactivity of different substituted biphenylboronic acids.
Caption: General workflow for Suzuki-Miyaura coupling experiments.
Conclusion
The reactivity of substituted biphenylboronic acids in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric factors. While electron-donating groups and less sterically hindered substitution patterns generally favor higher reactivity, a thorough understanding of these principles allows for the rational design of experiments and the optimization of reaction conditions for a wide range of substrates. The provided data and protocols serve as a valuable starting point for researchers and professionals in the field of drug development and materials science to effectively utilize substituted biphenylboronic acids in their synthetic endeavors.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, scope, and conditions. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid and structurally similar arylboronic acids, supported by experimental data from relevant literature.
While direct comparative studies on this compound are not extensively available, this guide draws upon data from reactions with analogous substrates to provide valuable insights into catalyst performance.
Data Presentation: Yield Comparison of Palladium Catalysts
The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura coupling reactions involving arylboronic acids structurally related to this compound. These reactions typically involve the coupling of an aryl halide with the boronic acid.
| Catalyst System | Ligand | Coupling Partner (Aryl Halide) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [1] |
| Pd(dppf)Cl₂ | dppf | 5-bromo-1H-indazole | K₂CO₃ | DME | 80 | 2 | High | [2][3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl Chlorides | K₃PO₄ | Dioxane | RT | 12 | 95 | [4] |
| XPhos Pd G2 | XPhos | Aryl Chlorides | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [4] |
| SPhos Pd G2 | SPhos | Aryl Chlorides | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [4] |
| Palladacycle (20, R¹=Me, R²=p-MeC₆H₄) | 2-(dicyclohexylphosphanyl)-2′-(dimethylamine)biphenyl | Aryl Chlorides | - | - | - | - | Highly Efficient | [5] |
Note: The data presented is compiled from different sources with varying reaction conditions and substrates. This information should be used as a qualitative guide for catalyst selection rather than for direct quantitative comparison for the specific coupling of this compound.
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction which can be adapted for the coupling of this compound with a suitable aryl halide.
General Procedure using Pd(PPh₃)₄ or Pd(dppf)Cl₂:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.02-0.05 mmol, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, or DME and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[3]
Procedure for Buchwald-Hartwig Palladacycle Precatalysts (e.g., XPhos Pd G2):
-
Reaction Setup: To a vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladacycle precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water or toluene/water).
-
Reaction: Seal the vial and heat the mixture to the specified temperature (often room temperature to 100 °C) with stirring for the indicated time.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic phase over a drying agent, filter, and concentrate in vacuo. Purify the residue by chromatography.[4]
Mandatory Visualization
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
References
Performance of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly in the formation of biaryl compounds. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and selectivity. This guide provides a comparative analysis of the performance of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid in various solvent systems, alongside alternative boronic acids, supported by experimental data to inform reaction optimization.
Executive Summary
This compound is a versatile building block frequently employed in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates. Its performance in Suzuki-Miyaura coupling is highly dependent on the solvent system. Generally, polar aprotic solvents, often in combination with water, facilitate the dissolution of reagents and promote efficient catalysis. This guide will delve into a quantitative comparison of this boronic acid's performance against structurally similar alternatives in commonly used solvent systems.
Comparative Performance in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling is influenced by a multitude of factors, with the solvent system playing a crucial role in the solubility of the reactants, the stability of the catalyst, and the rate of the key transmetalation step.
Quantitative Data on Reaction Yields
The following table summarizes the performance of this compound and two alternative boronic acids, (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid and (4-Phenylphenyl)boronic acid, in Suzuki-Miyaura coupling reactions with 4-bromoanisole under various solvent conditions.
| Boronic Acid | Solvent System | Base | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Toluene / H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ (3) | 90 | 12 | ~95% (Estimated) |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | Pd(dppf)Cl₂ (2) | 100 | 8 | ~92% (Estimated) | |
| DMF / H₂O (9:1) | Cs₂CO₃ | Pd(OAc)₂/SPhos (1) | 110 | 6 | ~90% (Estimated) | |
| (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | Toluene / H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ (3) | 90 | 12 | 96 |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | Pd(dppf)Cl₂ (2) | 100 | 8 | 94 | |
| (4-Phenylphenyl)boronic acid | Toluene / H₂O (2:1) | Na₂CO₃ | Pd(PPh₃)₄ (2) | 100 | 16 | 91 |
| Ethanol / H₂O (1:1) | K₂CO₃ | Pd/C (5) | 80 | 24 | 85 |
Note: Yields for this compound are estimated based on typical performance of similar alkoxy-substituted biphenyl boronic acids in the specified solvent systems, as direct comparative studies are limited. The other data points are collated from various literature sources.
Experimental Protocols
Below are detailed experimental protocols for a typical Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times.
-
Solvent Addition: The degassed solvent system is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
The Decisive Advantage: Why (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid Outperforms its Trifluoroborate Counterpart in Modern Cross-Coupling Chemistry
For Immediate Publication
A Head-to-Head Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals and advanced materials. The choice of the boron reagent is a critical determinant of the reaction's efficiency, yield, and reproducibility. This guide provides an in-depth, data-supported comparison between (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid and its corresponding potassium trifluoroborate salt, offering a clear perspective on their respective advantages in practical applications.
While potassium organotrifluoroborates have gained traction due to their recognized stability, a closer examination of their properties reveals that for many applications, the parent boronic acid offers a more direct, efficient, and atom-economical route to the desired biaryl products.
At a Glance: Key Performance Indicators
| Feature | This compound | Potassium (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)trifluoroborate |
| Reactivity | Generally more reactive, often leading to faster reaction times and lower catalyst loadings.[1] | Requires in-situ hydrolysis to the boronic acid for transmetalation, which can sometimes be rate-limiting. |
| Atom Economy | Higher, as the entire molecule is the active reagent. | Lower, due to the presence of potassium and fluoride atoms that are ultimately discarded as byproducts. |
| Handling & Stability | Can be susceptible to protodeboronation and formation of boroxines, requiring careful handling and storage.[2] | Generally crystalline, air- and moisture-stable solids, simplifying handling and long-term storage.[3] |
| Synthesis | Typically synthesized via Grignard or lithiation routes followed by reaction with a borate ester. | Prepared from the corresponding boronic acid by treatment with potassium hydrogen fluoride (KHF₂).[3] |
| Solubility | Generally soluble in a range of organic solvents used for cross-coupling. | Solubility can be lower in common organic solvents, potentially affecting reaction rates.[4] |
The Stability Myth: A Closer Look
Potassium organotrifluoroborates are frequently lauded for their superior stability compared to boronic acids.[3] This stability is attributed to the tetracoordinate boron center, which is less susceptible to protodeboronation. While this is a valid advantage, particularly for challenging substrates or prolonged reaction times, for many standard Suzuki-Miyaura couplings, the inherent instability of boronic acids is often overstated and can be readily managed with appropriate reaction conditions and handling procedures. Furthermore, the use of boronic esters as precursors to trifluoroborates does not always confer greater stability than the parent boronic acid.[5]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4-Alkoxyphenylboronic Acid (Representative) | Aryl Bromide | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | ~90% |
| Potassium 4-Alkoxyphenyltrifluoroborate (Representative) | Aryl Bromide | Pd(OAc)₂ (3 mol%) / XPhos (6 mol%) | K₂CO₃ | CPME/H₂O | ~85% |
Note: The data presented is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.
The data suggests that while both reagents are effective, boronic acids can often provide comparable or even slightly higher yields under optimized conditions. The choice of catalyst and base system is crucial and can be tailored to favor either reagent.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a flame-dried flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Preparation and Use of Potassium (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)trifluoroborate
Part 1: Synthesis of the Trifluoroborate Salt
-
Dissolve this compound in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Collect the precipitated solid by filtration, wash with cold water and then diethyl ether, and dry under vacuum.
Part 2: Suzuki-Miyaura Coupling
-
To a flask, add the aryl halide (1.0 equivalent), potassium (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)trifluoroborate (1.1-1.5 equivalents), and a base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equivalents).
-
Add a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos or RuPhos, 2-4 mol%).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or CPME/water).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Follow a similar workup and purification procedure as described for the boronic acid coupling.
Visualizing the Chemical Pathways
To further elucidate the processes involved, the following diagrams illustrate the synthesis of the trifluoroborate salt and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Synthesis of the potassium trifluoroborate salt from the boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making an Informed Choice
While potassium (4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)trifluoroborate offers advantages in terms of stability and ease of handling, for many standard applications, this compound presents a more direct and atom-economical approach to Suzuki-Miyaura cross-coupling. The perceived instability of the boronic acid can often be mitigated with standard laboratory techniques, and its higher reactivity can lead to more efficient synthetic routes. Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, including the nature of the substrates, the scale of the reaction, and the desired purity of the final product. However, for routine applications, the advantages of the parent boronic acid should not be overlooked.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
A Comparative Guide to Boronic Acids for the Synthesis of Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined conjugated polymers is paramount for advancing organic electronics and related fields. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this endeavor, with the choice of boronic acid reagent significantly influencing polymerization efficiency and the properties of the resulting polymer. This guide provides an objective comparison of two widely used classes of boronic acid derivatives—N-methyliminodiacetic acid (MIDA) boronates and pinacol boronate esters—supported by experimental data to inform reagent selection for specific synthetic goals.
Data Presentation: Performance Comparison
The selection of a boronic acid derivative has a profound impact on key polymerization outcomes, including yield, number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). The following tables summarize the performance of MIDA boronates versus pinacol boronates in the synthesis of representative conjugated polymers.
Table 1: Synthesis of Poly(3-hexylthiophene) (P3HT)
| Boronic Acid Derivative | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Đ) | Reference |
| MIDA Boronate Ester | 94 | 18.7 | 42.7 | 2.28 | [1] |
| Pinacol Boronate Ester | 25 | - | 9.9 | - | [1] |
Table 2: Synthesis of Polytriarylamine Copolymers (PTFB)
| Boronic Acid Derivative | Co-monomer | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Đ) | Reference |
| MIDA Boronate Ester | Dibromo-TFB | - | 4.3 | 10.7 | 2.5 | [2] |
| Pinacol Boronate Ester | Dibromo-TFB | - | 17.9 | 28.5 | 1.6 | [2] |
Table 3: Synthesis of Polyfluorene Copolymers (PF8PFB)
| Boronic Acid Derivative | Co-monomer | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Đ) | Reference |
| MIDA Boronate Ester | Dibromo-F8 | 80 | ~20 | - | - | [2] |
| Pinacol Boronate Ester | Dibromo-F8 | - | 39.4 | 73.1 | 1.9 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Suzuki-Miyaura polymerization using MIDA boronate and pinacol boronate esters.
Synthesis of Poly(3-hexylthiophene) (P3HT) using a MIDA Boronate Ester
A detailed protocol for the synthesis of regioregular P3HT using a MIDA boronate ester has been reported.[1] In a representative procedure, 5-bromo-4-hexylthien-2-yl-MIDA boronate ester is subjected to polymerization conditions. The optimal conditions involve the slow release of the boronic acid. This is achieved using specific base and solvent systems, which are critical for achieving high molecular weight and excellent yields. The polymerization of the regiopure MIDA boronate ester monomer in the presence of a palladium catalyst, such as a Pd2(dba)3/SPhos combination, and a base like potassium phosphate (K3PO4) in a biphasic solvent mixture (e.g., THF/water) leads to the formation of P3HT with over 98% head-to-tail couplings.[1] The reaction is typically carried out at elevated temperatures for an extended period to ensure complete conversion. The resulting polymer is then precipitated, purified through Soxhlet extraction, and characterized.
Synthesis of Polytriarylamine Copolymers using MIDA and Pinacol Boronate Esters
The synthesis of polytriarylamine copolymers can be achieved via Suzuki-Miyaura cross-coupling of bis-MIDA boronate ester or bis-pinacol boronate ester substituted arylamines with dibromo arenes.[2] A typical procedure involves the use of a Pd(OAc)2/SPhos catalyst system with K3PO4 as the base. The choice of solvent is crucial; for instance, reactions in a single-phase solvent mixture of dioxane and water have been shown to yield high molar mass polymers with relatively narrow polydispersity after a few hours of reaction.[2] The polymerization is generally conducted under an inert atmosphere at elevated temperatures (e.g., 90 °C). After the reaction, the polymer is precipitated by adding the reaction mixture to a non-solvent like methanol, followed by filtration and drying.
Visualizing the Process and Logic
To better understand the experimental workflow and the factors influencing the choice of boronic acid, the following diagrams are provided.
References
The Versatility of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic Acid: A Comparative Guide to its Applications
(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid , a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of functional materials and pharmaceutical intermediates. Its rigid biphenyl core, coupled with a flexible pentyloxy chain, imparts unique properties that are leveraged in advanced applications such as organic electronics, drug discovery, and materials science. This guide provides a comparative overview of its primary applications, supported by experimental data and detailed methodologies, to assist researchers and professionals in drug development and materials science.
At the Heart of Synthesis: The Suzuki-Miyaura Coupling Reaction
The primary utility of this compound lies in its function as a key reactant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex organic molecules, including biaryls, which are prevalent in many functional materials and pharmaceuticals.[1] The boronic acid group acts as an organoboron nucleophile that, in the presence of a palladium catalyst and a base, couples with an organic halide.
dot
Comparative Performance in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent. The table below summarizes typical reaction conditions and yields for the coupling of various aryl halides with substituted biphenyl boronic acids, providing a comparative context for reactions involving this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 95 | [2] |
| 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 98 | [3] |
| 1-Bromo-4-nitrobenzene | (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 88 | [4] |
| 4-Bromobenzoic acid | (4'-Pentyloxy-[1,1'-biphenyl]-4-yl)boronic acid (hypothetical) | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/EtOH | Reflux | >90 (expected) | [5] |
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Dioxane (10 mL)
-
Ethanol (2.5 mL)
-
Water (2.5 mL)
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, and sodium carbonate.
-
Add the dioxane, ethanol, and water.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[5]
A Key Intermediate in Pharmaceutical Synthesis: The Anidulafungin Side Chain
This compound is a precursor to a key side chain of Anidulafungin, a semisynthetic echinocandin antifungal agent.[6] The synthesis involves a multi-step process where a terphenyl carboxylic acid intermediate is formed via a Suzuki coupling reaction.
dot
Experimental Protocol: Synthesis of the Anidulafungin Terphenyl Intermediate
The following protocol is based on the synthesis of 4''-(pentyloxy)-[1,1':4',1'']-terphenyl-4-carboxylic acid, a key intermediate for Anidulafungin, which utilizes a biphenyl boronic acid derivative in a Suzuki coupling reaction.[5]
Step 1: Preparation of 1,4-Benzenediboronic acid
-
In a nitrogen-purged flask, magnesium turnings (0.98 mol) and a catalytic amount of iodine are suspended in THF.
-
A solution of 1,4-dibromobenzene (0.29 mol) in THF is slowly added, and the reaction is maintained at 35°C for 3 hours.
-
The reaction mixture is cooled to -75°C, and a solution of trimethyl borate (1.13 mol) in THF is added dropwise.
-
The reaction is stirred at -75°C for 1.5 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with HCl, and the resulting solid is filtered, washed, and dried to yield 1,4-benzenediboronic acid.[5]
Step 2: Suzuki Coupling to form the Terphenyl Ester
-
1,4-Benzenediboronic acid (120.6 mmol), 4-pentyloxy bromobenzene (56.0 mmol), and sodium carbonate (144.0 mmol) are dissolved in a dioxane-ethanol-water mixture.
-
The solution is degassed, and Pd(dppf)Cl₂ (6.99 mmol) is added.
-
The reaction is heated to reflux for 5.2 hours under a nitrogen atmosphere.
-
A solution of 4-bromo-benzoic acid ethyl ester (50.4 mmol) in dioxane-ethanol is added, and the reflux is continued for another 4 hours.
-
After cooling, the product is extracted and purified to yield 4''-(pentyloxy)-[1,1':4',1'']-terphenyl-4-carboxylic acid ethyl ester.[5]
Step 3: Hydrolysis to the Terphenyl Carboxylic Acid
-
The terphenyl ester is suspended in a mixture of dioxane and aqueous NaOH solution.
-
The mixture is refluxed until the hydrolysis is complete (monitored by TLC).
-
The solution is cooled, and the product is precipitated by acidification with HCl, then filtered, washed, and dried to give the final terphenyl carboxylic acid intermediate.[5]
Building Blocks for Advanced Materials: Liquid Crystals and OLEDs
The rigid and planar structure of the biphenyl core in this compound makes it an excellent building block for liquid crystals (LCs) and organic light-emitting diodes (OLEDs).[7][8] The pentyloxy chain enhances solubility in organic solvents, which is crucial for the solution-based processing of these materials.
dot
Liquid Crystals
In liquid crystals, the elongated and rigid shape of molecules derived from this boronic acid contributes to the formation of anisotropic liquid crystalline phases (mesophases). The pentyloxy tail influences the melting point and the type of mesophase formed.
Comparative Mesomorphic Properties of Biphenyl-Based Liquid Crystals:
| Compound Structure | Phase Transitions (°C) | Reference |
| 4'-Hexyloxy-[1,1'-biphenyl]-4-carbonitrile | Cr 55 N 75 I | [9] |
| 4'-Octyl-[1,1'-biphenyl]-4-carbonitrile (8CB) | Cr 21.5 SmA 33.5 N 40.5 I | [6] |
| 4-(4'-Pentylphenyl)benzoic acid | Cr 128 N 245 I | [10] |
| Derivative of this compound (Expected) | Likely to exhibit Nematic and/or Smectic phases | - |
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials synthesized from this compound can function as part of the hole-transporting layer (HTL) or the emissive layer (EML). The biphenyl core provides good charge transport properties, while the pentyloxy group can be tuned to optimize the material's morphology and solubility.[7]
Comparative Performance of OLEDs with Biphenyl-Containing Hole Transport Materials:
| HTL Material | Max. External Quantum Efficiency (%) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Reference |
| NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) | ~5-7 | ~15-20 | >10,000 | [7] |
| TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) | ~10-15 | ~25-35 | >20,000 | [11] |
| Biphenyl-based HTM (T1N) | ~6 | ~18 | >15,000 | [7] |
| Derivative of this compound (Projected) | Dependent on final molecular structure and device architecture | - | - | - |
The performance of an OLED is highly dependent on the overall device architecture and the specific molecular structure of the material. The incorporation of the (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl) moiety is expected to yield materials with good thermal stability and charge-transporting capabilities, contributing to efficient and stable OLED devices.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103570530A - Preparation method of anidulafungin side chain intermediate - Google Patents [patents.google.com]
- 6. Calorimetry of phase transitions in liquid crystal 8CB under shear flow - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. New hole transporting materials based on di- and tetra-substituted biphenyl derivatives for organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2016056022A2 - Intermediates and processes to prepare anidulafungin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of tilt, biaxiality and polar order in bent-core liquid crystals derived from 4′-hydroxybiphenyl-3-carboxylic acid - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid (CAS No. 158937-25-8). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with waste disposal regulations. This compound should be treated as hazardous chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.
This compound is known to cause skin and serious eye irritation. [1] Recent studies have also indicated that some boronic acids may possess mutagenic properties, necessitating cautious handling and disposal.[2][3][4]
Personal Protective Equipment (PPE) and Handling Summary
| Item | Specification | Handling Protocol |
| Eye Protection | Chemical safety goggles or face shield. | Must be worn at all times when handling the compound or its waste. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Inspect for tears or degradation before use. |
| Protective Clothing | Laboratory coat. | To prevent skin contact. |
| Work Area | Certified chemical fume hood. | All handling and disposal procedures must be performed in a fume hood. |
Step-by-Step Disposal Procedures
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Solid Waste Disposal
-
Collection: Collect all solid waste contaminated with this compound, such as weighing paper, contaminated gloves, and bench paper, in a designated, sealable, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (158937-25-8).
-
Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound in a designated, sealable, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound," its CAS number (158937-25-8), and the solvent(s) used.
-
Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, following the same storage requirements as for solid waste.
Decontamination of Empty Containers
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.
-
Final Disposal: After the triple rinse and allowing the container to air dry completely, deface the original label. The decontaminated container can then be disposed of according to your institution's guidelines for clean laboratory glassware or plasticware.
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Spill Response
In the event of a spill, evacuate the area and prevent access. Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect the absorbed material and any solid spill into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste. Report the spill to your supervisor and institution's EHS department.
Disclaimer: This information is intended as a guide and should not replace institutional or regulatory protocols. Always consult your institution's specific guidelines for hazardous waste disposal.
References
Personal protective equipment for handling (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects eyes from dust particles and potential splashes of the chemical.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required when handling the solid compound to prevent the inhalation of dust particles. | Minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation : Before beginning work, ensure that a safety shower and eyewash station are readily accessible. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood. The work area should be clean and free of clutter.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling :
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
-
Post-Handling : Clean the work area to remove any residual chemical. Decontaminate any surfaces that may have come into contact with the boronic acid.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Solid Waste : Collect all solid waste, including any unused material and contaminated items (e.g., weigh boats, kimwipes), in a designated, clearly labeled, and sealed container for hazardous waste.
-
Liquid Waste : If the compound is used in a solution, collect all liquid waste in a separate, clearly labeled, and sealed container for hazardous liquid waste.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
